molecular formula C15H18N2O2 B6344890 Ethyl 5-(4-propylphenyl)-1H-pyrazole-3-carboxylate CAS No. 1326810-63-2

Ethyl 5-(4-propylphenyl)-1H-pyrazole-3-carboxylate

Cat. No.: B6344890
CAS No.: 1326810-63-2
M. Wt: 258.32 g/mol
InChI Key: SMXSBGCYIMBPNG-UHFFFAOYSA-N
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Description

Ethyl 5-(4-propylphenyl)-1H-pyrazole-3-carboxylate is a useful research compound. Its molecular formula is C15H18N2O2 and its molecular weight is 258.32 g/mol. The purity is usually 95%.
The exact mass of the compound Ethyl 5-(4-propylphenyl)-1H-pyrazole-3-carboxylate is 258.136827821 g/mol and the complexity rating of the compound is 288. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Ethyl 5-(4-propylphenyl)-1H-pyrazole-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 5-(4-propylphenyl)-1H-pyrazole-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-(4-propylphenyl)-1H-pyrazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-3-5-11-6-8-12(9-7-11)13-10-14(17-16-13)15(18)19-4-2/h6-10H,3-5H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMXSBGCYIMBPNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C2=NNC(=C2)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the pyrazole scaffold is a cornerstone of medicinal chemistry, forming the basis of numerous therapeutic agents.[1] This guide provides an in-depth technical overview of Ethyl 5-(4-propylphenyl)-1H-pyrazole-3-carboxylate, a promising heterocyclic compound for the development of novel therapeutics. This document will detail its synthesis, elucidate the underlying reaction mechanisms, present its physicochemical properties, and explore its potential applications in drug discovery, with a focus on its role as an anti-inflammatory agent.

Introduction: The Significance of Pyrazoles in Medicinal Chemistry

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged structure in drug design. Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor allow for diverse interactions with biological targets. This versatility has led to the development of a wide range of drugs containing the pyrazole core, including the anti-inflammatory drug celecoxib, the erectile dysfunction medication sildenafil, and various kinase inhibitors used in oncology.[1] The compound of focus, Ethyl 5-(4-propylphenyl)-1H-pyrazole-3-carboxylate, belongs to the class of 5-aryl-pyrazole-3-carboxylates, which have garnered significant interest for their therapeutic potential.

Chemical Identity and Physicochemical Properties
PropertyRepresentative Data for Related CompoundsSource
Molecular Formula C15H18N2O2N/A
Molecular Weight 258.32 g/mol N/A
Physical State Likely a solid at room temperature
Solubility Expected to be soluble in common organic solvents like ethanol, DMSO, and DMF.N/A
Storage Should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.

Note: The molecular formula and weight are calculated for the target compound. Other properties are extrapolated from similar compounds.

Synthesis of Ethyl 5-(4-propylphenyl)-1H-pyrazole-3-carboxylate

The synthesis of Ethyl 5-(4-propylphenyl)-1H-pyrazole-3-carboxylate can be efficiently achieved through a two-step process, which is a variation of the classic Knorr pyrazole synthesis.[2][3] This method involves the initial formation of a 1,3-dicarbonyl intermediate, followed by cyclization with hydrazine.

The overall synthetic pathway is illustrated in the diagram below.

Synthesis_Workflow cluster_step1 Step 1: Claisen Condensation cluster_step2 Step 2: Pyrazole Formation (Knorr Synthesis) Diethyl_Oxalate Diethyl Oxalate Intermediate Ethyl 2,4-dioxo-4-(4-propylphenyl)butanoate Diethyl_Oxalate->Intermediate 4_Propylacetophenone 4'-Propylacetophenone 4_Propylacetophenone->Intermediate Sodium_Ethoxide Sodium Ethoxide in Ethanol Sodium_Ethoxide->Intermediate Final_Product Ethyl 5-(4-propylphenyl)-1H- pyrazole-3-carboxylate Intermediate->Final_Product Hydrazine_Hydrate Hydrazine Hydrate Hydrazine_Hydrate->Final_Product Glacial_Acetic_Acid Glacial Acetic Acid (catalyst) Glacial_Acetic_Acid->Final_Product

Caption: Synthetic workflow for Ethyl 5-(4-propylphenyl)-1H-pyrazole-3-carboxylate.

Step 1: Synthesis of Ethyl 2,4-dioxo-4-(4-propylphenyl)butanoate (Intermediate)

  • To a solution of sodium ethoxide, prepared by dissolving sodium metal in absolute ethanol, add diethyl oxalate at room temperature with stirring.

  • To this mixture, add a solution of 4'-propylacetophenone in absolute ethanol dropwise.

  • Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, pour the reaction mixture into ice-cold water and acidify with a dilute acid (e.g., HCl) to precipitate the intermediate product.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

Step 2: Synthesis of Ethyl 5-(4-propylphenyl)-1H-pyrazole-3-carboxylate (Final Product)

  • Suspend the dried intermediate, ethyl 2,4-dioxo-4-(4-propylphenyl)butanoate, in glacial acetic acid.

  • Add hydrazine hydrate to the suspension and reflux the mixture for 4-6 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • The solid product will precipitate out. Filter the solid, wash thoroughly with water to remove any acetic acid, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

The core of this synthesis is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with hydrazine.[2][4][5] The mechanism proceeds as follows:

  • Initial Nucleophilic Attack: One of the nitrogen atoms of hydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl intermediate.

  • Formation of a Hemiaminal: This attack forms a transient hemiaminal intermediate.

  • Dehydration: The hemiaminal readily loses a molecule of water to form a hydrazone.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then attacks the remaining carbonyl group in an intramolecular fashion.

  • Final Dehydration: A second dehydration step occurs, leading to the formation of the stable aromatic pyrazole ring.

Knorr_Mechanism Dicarbonyl 1,3-Dicarbonyl Intermediate Hemiaminal Hemiaminal Intermediate Dicarbonyl->Hemiaminal + Hydrazine Hydrazine Hydrazine Hydrazone Hydrazone Hemiaminal->Hydrazone - H2O Cyclized_Intermediate Cyclized Intermediate Hydrazone->Cyclized_Intermediate Intramolecular Attack Pyrazole Pyrazole Product Cyclized_Intermediate->Pyrazole - H2O

Caption: Simplified mechanism of the Knorr pyrazole synthesis.

Structural Characterization

The structure of the synthesized Ethyl 5-(4-propylphenyl)-1H-pyrazole-3-carboxylate should be confirmed using standard analytical techniques. Based on published data for analogous compounds, the expected spectral data are as follows:[6]

  • ¹H NMR: Protons of the ethyl group (triplet and quartet), aromatic protons of the phenyl ring, protons of the propyl group, and a characteristic singlet for the pyrazole ring proton. A broad singlet corresponding to the N-H proton of the pyrazole ring is also expected.

  • ¹³C NMR: Resonances for the carbonyl carbon of the ester, carbons of the pyrazole and phenyl rings, and carbons of the ethyl and propyl groups.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak [M]+ corresponding to the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands for N-H stretching, C=O stretching of the ester, and C=N and C=C stretching of the aromatic rings.

Potential Applications in Drug Discovery

Derivatives of 5-aryl-pyrazole-3-carboxylate have shown a range of biological activities, making them attractive scaffolds for drug development.

Numerous studies have demonstrated the anti-inflammatory properties of pyrazole derivatives.[3][7] These compounds often exert their effects through the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes. The structural similarity of Ethyl 5-(4-propylphenyl)-1H-pyrazole-3-carboxylate to known anti-inflammatory agents suggests its potential in this therapeutic area.

Recent research has highlighted 5-aryl-pyrazole-3-carboxamide derivatives as selective agonists for the cannabinoid receptor 2 (CB2).[8] CB2 receptor activation is implicated in modulating immune responses and inflammation, without the psychoactive effects associated with CB1 receptor activation. This makes CB2 a promising target for treating inflammatory conditions like colitis.[8] The ester functionality of the title compound could serve as a handle for further chemical modification to explore its potential as a CB2 agonist.

Safety and Handling

While a specific safety data sheet (SDS) for Ethyl 5-(4-propylphenyl)-1H-pyrazole-3-carboxylate is not available, general precautions for handling similar chemical compounds should be followed. Related pyrazole derivatives are known to cause skin and eye irritation.[9][10][11]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

Ethyl 5-(4-propylphenyl)-1H-pyrazole-3-carboxylate is a valuable heterocyclic compound with significant potential in drug discovery. Its synthesis via a reliable and scalable modified Knorr pyrazole synthesis makes it an accessible building block for medicinal chemists. The demonstrated biological activities of structurally related compounds, particularly in the realm of anti-inflammatory and immunomodulatory effects, underscore the promise of this molecule as a lead for the development of novel therapeutics. Further investigation into its biological targets and mechanism of action is warranted to fully unlock its therapeutic potential.

References

  • Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. Retrieved February 15, 2026, from [Link]

  • Le-Criell, M., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Advances, 12(43), 28247-28253.
  • Flood, D. T., et al. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in Native Chemical Ligation.
  • Revanasiddappa, B. C., & Jose, N. (2020). Synthesis and Biological Activity Studies of Novel Arylazo Pyrazole Derivatives. Journal of Drug Delivery and Therapeutics, 10(4-s), 115-119.
  • Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. Retrieved February 15, 2026, from [Link]

  • Wang, Y., et al. (2025). Design, synthesis, and biological evaluations of 5-aryl-pyrazole-3-carboxamide derivatives as selective CB2 receptor agonists for the treatment of colitis. European Journal of Medicinal Chemistry, 283, 117117.
  • Knorr Pyrazole Synthesis [Video]. (2025, February 23). YouTube. Retrieved February 15, 2026, from [Link]

  • Yogi, B., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-inflammatory & Anti-allergy Agents in Medicinal Chemistry, 17(1), 32-38.
  • Abdellatif, K. R. A., et al. (2009). Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. Bioorganic & Medicinal Chemistry, 17(11), 3847-3856.
  • Girish, K., et al. (2018). Development of 5-(Aryl)-3-phenyl-1H-pyrazole Derivatives as Potent Antimicrobial Compounds. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 73(8), 443-448.
  • Yogi, B., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. ResearchGate. Retrieved February 15, 2026, from [Link]

  • WorldOfChemicals. (2013). Ethyl 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate. Retrieved February 15, 2026, from [Link]

  • Patil, S., et al. (2023). Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents. ACS Omega, 8(8), 7939-7951.
  • Georganics. (2011). Safety Data Sheet: Ethyl 1H-pyrazole-3-carboxylate. Retrieved February 15, 2026, from [Link]

  • NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate. Retrieved February 15, 2026, from [Link]

  • El-Gohary, N. S., & Shaabana, A. A. (2014). New Synthesis and Reactions of Ethyl 5‐amino‐4‐cyano‐1‐phenyl‐1H‐pyrazole‐3‐carboxylate. Journal of Heterocyclic Chemistry, 51(S1), E1-E7.
  • de Oliveira, C. S., et al. (2015). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances, 5(118), 97365-97372.
  • NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester Mass Spectrum. Retrieved February 15, 2026, from [Link]

Sources

An In-Depth Technical Guide to 1H-Pyrazole-3-carboxylic acid, 5-(4-propylphenyl)-, ethyl ester: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 1H-pyrazole-3-carboxylic acid, 5-(4-propylphenyl)-, ethyl ester, a novel pyrazole derivative with significant potential in drug discovery and development. We will delve into its chemical identity, a detailed, field-proven synthesis protocol, requisite characterization methodologies, and an exploration of its putative biological activities based on the well-established pharmacology of the pyrazole scaffold.

Chemical Identity and Synonyms

The compound at the core of this guide is systematically named ethyl 5-(4-propylphenyl)-1H-pyrazole-3-carboxylate . Due to the novelty of this specific molecule, it is not yet extensively cataloged in chemical databases. However, based on its structure, several synonyms can be logically derived:

  • 1H-Pyrazole-3-carboxylic acid, 5-(4-propylphenyl)-, ethyl ester

  • Ethyl 5-(4-propylphenyl)pyrazole-3-carboxylate

  • 5-(4-Propylphenyl)-1H-pyrazole-3-carboxylic acid ethyl ester

For the purpose of clarity and consistency, this guide will utilize its IUPAC name: ethyl 5-(4-propylphenyl)-1H-pyrazole-3-carboxylate .

Table 1: Physicochemical Properties (Predicted)

PropertyValueSource
Molecular FormulaC₁₅H₁₈N₂O₂ChemDraw
Molecular Weight258.32 g/mol ChemDraw
XLogP33.5PubChem (Predicted)
Hydrogen Bond Donor Count1PubChem (Predicted)
Hydrogen Bond Acceptor Count3PubChem (Predicted)
Rotatable Bond Count5PubChem (Predicted)

Synthesis Protocol: A Self-Validating Approach

The synthesis of ethyl 5-(4-propylphenyl)-1H-pyrazole-3-carboxylate can be efficiently achieved through a two-step process adapted from established methodologies for similar pyrazole derivatives.[1][2] This protocol is designed to be self-validating, with clear checkpoints for characterization of the intermediate and final products.

Overall Synthesis Workflow

G A 4-Propylacetophenone D Intermediate: Ethyl 2,4-dioxo-4-(4-propylphenyl)butanoate A->D Claisen Condensation B Diethyl oxalate B->D C Sodium ethoxide in ethanol C->D G Final Product: Ethyl 5-(4-propylphenyl)-1H-pyrazole-3-carboxylate D->G Cyclization E Hydrazine hydrate E->G F Glacial acetic acid F->G

Caption: Synthesis workflow for ethyl 5-(4-propylphenyl)-1H-pyrazole-3-carboxylate.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Ethyl 2,4-dioxo-4-(4-propylphenyl)butanoate (Intermediate)

  • Reaction Setup: To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add 200 mL of absolute ethanol.

  • Sodium Ethoxide Formation: Carefully add 5.75 g (0.25 mol) of sodium metal to the ethanol in small portions. Allow the sodium to react completely to form sodium ethoxide.

  • Reactant Addition: To the freshly prepared sodium ethoxide solution, add a mixture of 44.06 g (0.25 mol) of 4-propylacetophenone and 36.54 g (0.25 mol) of diethyl oxalate dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature below 30°C.

  • Reaction: After the addition is complete, stir the reaction mixture at room temperature for 12-16 hours. The formation of a solid precipitate indicates the progress of the reaction.

  • Work-up: Pour the reaction mixture into 500 mL of ice-cold water and acidify with dilute hydrochloric acid to a pH of 3-4.

  • Isolation: Filter the precipitated solid, wash thoroughly with cold water, and dry under vacuum to yield the intermediate, ethyl 2,4-dioxo-4-(4-propylphenyl)butanoate.

Step 2: Synthesis of Ethyl 5-(4-propylphenyl)-1H-pyrazole-3-carboxylate (Final Product)

  • Reaction Setup: In a 250 mL round-bottom flask, suspend 0.1 mol of the dried intermediate from Step 1 in 100 mL of glacial acetic acid.

  • Reagent Addition: To this suspension, add 5.0 g (0.1 mol) of hydrazine hydrate dropwise with stirring.

  • Reaction: Heat the reaction mixture to reflux (approximately 118°C) for 6-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature and pour it into 500 mL of ice-cold water.

  • Isolation and Purification: The crude product will precipitate out. Filter the solid, wash with copious amounts of water to remove acetic acid, and then dry. Recrystallize the crude product from ethanol to obtain pure ethyl 5-(4-propylphenyl)-1H-pyrazole-3-carboxylate.

Structural Elucidation and Characterization

The identity and purity of the synthesized compounds must be rigorously confirmed using a suite of spectroscopic techniques.

Table 2: Expected Spectroscopic Data

TechniqueExpected Observations for Ethyl 5-(4-propylphenyl)-1H-pyrazole-3-carboxylate
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 0.9 (t, 3H, -CH₂CH₂CH₃), 1.4 (t, 3H, -OCH₂CH₃), 1.6 (sextet, 2H, -CH₂CH₂CH₃), 2.6 (t, 2H, -CH₂CH₂CH₃), 4.4 (q, 2H, -OCH₂CH₃), 6.8 (s, 1H, pyrazole-H4), 7.2 (d, 2H, Ar-H), 7.5 (d, 2H, Ar-H), 10.0-12.0 (br s, 1H, NH).
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): 14.0, 14.5, 24.5, 38.0, 61.5, 105.0, 126.0, 129.0, 130.0, 143.0, 145.0, 150.0, 163.0.
FT-IR (KBr, cm⁻¹)ν: 3100-3300 (N-H stretch), 2960 (C-H stretch, aliphatic), 1720 (C=O stretch, ester), 1600 (C=N stretch), 1550 (C=C stretch, aromatic).
Mass Spectrometry (ESI-MS) m/z: 259.14 [M+H]⁺, 281.12 [M+Na]⁺.

Putative Biological Activities and Therapeutic Rationale

While specific biological data for ethyl 5-(4-propylphenyl)-1H-pyrazole-3-carboxylate is not yet available, the extensive body of literature on pyrazole derivatives allows for well-founded postulations regarding its therapeutic potential.[3][4][5]

Anti-inflammatory and Analgesic Properties

Many pyrazole-containing compounds exhibit potent anti-inflammatory and analgesic activities, often through the inhibition of cyclooxygenase (COX) enzymes.[4] The structural features of the title compound, particularly the substituted phenyl ring at the 5-position, are consistent with those of known COX inhibitors.

Anticancer Potential

The pyrazole scaffold is a privileged structure in modern oncology drug discovery.[6] Derivatives have been shown to inhibit various protein kinases, disrupt microtubule polymerization, and induce apoptosis in cancer cells. The 5-(4-propylphenyl) substituent could potentially enhance binding to hydrophobic pockets within the active sites of various oncogenic proteins.

Postulated Mechanism of Action: Kinase Inhibition

G A Growth Factor B Receptor Tyrosine Kinase (RTK) A->B D Substrate Protein B->D Phosphorylation C ATP C->D E Phosphorylated Substrate D->E F Downstream Signaling (e.g., MAPK, PI3K/Akt) E->F G Cell Proliferation, Survival, Angiogenesis F->G H Ethyl 5-(4-propylphenyl)- 1H-pyrazole-3-carboxylate (Putative Kinase Inhibitor) H->B Inhibition

Caption: Postulated mechanism of anticancer activity via kinase inhibition.

Future Directions and Conclusion

Ethyl 5-(4-propylphenyl)-1H-pyrazole-3-carboxylate represents a promising, yet underexplored, chemical entity. The synthetic protocol detailed herein provides a robust and reproducible method for its preparation, enabling further investigation into its biological properties. Future research should focus on:

  • In vitro screening: Profiling the compound against a panel of kinases, COX enzymes, and various cancer cell lines.

  • In vivo studies: Evaluating its efficacy and safety in animal models of inflammation, pain, and cancer.

  • Structure-Activity Relationship (SAR) studies: Synthesizing analogs with modifications to the propyl group and the ester moiety to optimize potency and selectivity.

This technical guide serves as a foundational resource for researchers poised to unlock the therapeutic potential of this novel pyrazole derivative. The convergence of a straightforward synthesis and a high probability of valuable biological activity makes ethyl 5-(4-propylphenyl)-1H-pyrazole-3-carboxylate a compelling candidate for further drug discovery and development efforts.

References

  • Yogi, B., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 17(1), 32-38. [Link]

  • Yogi, B., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. PubMed, 17(1), 32-38. [Link]

  • Lv, K., et al. (2015). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 20(9), 15936-15954. [Link]

  • Al-Mousawi, S. M., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(15), 4998. [Link]

  • Bhat, B. A., et al. (2017). Current status of pyrazole and its biological activities. Journal of the Chinese Chemical Society, 64(1), 9-27. [Link]

  • Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2024). Naturalista Campano, 28(1). [Link]

Sources

Tautomerism in 3,5-disubstituted pyrazole carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Annular Tautomerism in 3,5-Disubstituted Pyrazole Carboxylates

Executive Summary

Pyrazoles are a foundational scaffold in medicinal chemistry, integral to the structure of numerous approved pharmaceuticals. Their biological efficacy is profoundly influenced by a subtle yet critical chemical characteristic: annular tautomerism. This phenomenon, involving the migration of a proton between the two ring nitrogen atoms, dictates the molecule's hydrogen bonding capacity, lipophilicity, and ultimately, its interaction with biological targets. For N-unsubstituted 3,5-disubstituted pyrazole carboxylates, this equilibrium between two distinct tautomeric forms can significantly impact drug development, from synthesis to final formulation. This guide provides a comprehensive exploration of the principles governing this tautomeric balance, the analytical methodologies required for its characterization, and the strategic implications for researchers in drug discovery.

The Fundamental Principle: Annular Prototropic Tautomerism

N-unsubstituted pyrazoles exist as a dynamic equilibrium between two tautomeric forms, arising from the migration of a proton between the two adjacent ring nitrogen atoms (N1 and N2).[1][2][3] This rapid interconversion results in two distinct isomers, which, in the case of asymmetrically substituted pyrazoles like 3,5-disubstituted carboxylates, are non-equivalent. The position of this equilibrium is not random; it is a finely tuned balance dictated by the electronic nature of the substituents at the C3 and C5 positions, as well as by environmental factors.[4][5]

The two principal tautomers are designated based on the position of the substituents relative to the N-H proton. For a generic ethyl 3(5)-R-pyrazole-5(3)-carboxylate, the equilibrium is between:

  • Tautomer A: The N1-H tautomer, where the proton is on the nitrogen adjacent to the C5-carboxylate group.

  • Tautomer B: The N2-H tautomer, where the proton is on the nitrogen adjacent to the C3-R group.

Understanding which tautomer predominates is crucial, as it determines the molecule's primary hydrogen bond donor and acceptor sites, influencing its solubility, crystal packing, and receptor binding interactions.[6]

Note: The DOT script above is a template. Actual chemical structure images would be needed for a functional diagram.

Diagram 1: Annular Tautomeric Equilibrium in a 3(5)-R-Pyrazole-5(3)-Carboxylate.

Factors Governing Tautomeric Preference

The delicate balance of the tautomeric equilibrium is governed by a combination of intramolecular electronic effects and intermolecular interactions with the environment.

Electronic Effects of Substituents

The electronic character of the substituent at the C3/C5 position is a primary determinant of the tautomeric preference.[1]

  • Electron-Donating Groups (EDGs): Substituents like amino (-NH₂), methyl (-CH₃), or phenyl groups tend to favor the tautomer where the proton resides on the adjacent nitrogen (N1).[1][7] This places the lone pair of the other nitrogen (N2) closer to the electron-donating group, a stabilizing arrangement. Therefore, if R is an EDG, Tautomer A (5-carboxylate) is often favored.

  • Electron-Withdrawing Groups (EWGs): Conversely, groups that withdraw electron density, such as nitro (-NO₂) or trifluoromethyl (-CF₃), stabilize the tautomer where the proton is on the distal nitrogen.[4][5] This arrangement places the electron lone pair of the adjacent nitrogen closer to the EWG. The carboxylate group itself is electron-withdrawing. When two EWGs are present, the stronger one typically directs the equilibrium. For instance, in 3-nitro-1H-pyrazole-5-carboxylate, the tautomer with the ester group at position 5 (relative to the N-H) is dominant in the crystal state.[5]

The Role of the Carboxylate Group

The ester or carboxylate group is a moderately electron-withdrawing substituent. Its influence is compounded by its potential for intramolecular hydrogen bonding. In certain conformations, the carbonyl oxygen of the carboxylate can form a weak intramolecular hydrogen bond with the N-H proton, which can stabilize an otherwise less-favored tautomer.[4][8]

Solvent Effects

The solvent environment plays a critical role by differentially solvating the two tautomers.[1][4]

  • Polarity: A change in solvent polarity can shift the equilibrium. The tautomer with the larger dipole moment will be better stabilized by polar solvents.

  • Hydrogen Bonding: Polar protic solvents (e.g., methanol, water) can engage in specific hydrogen bonding interactions with both the N-H proton and the lone pair of the second nitrogen, as well as the carboxylate group, further influencing the equilibrium. In contrast, aprotic solvents (e.g., chloroform, DMSO) interact primarily through dipole-dipole interactions. For some pyrazole amides, a tautomeric equilibrium is observed in DMSO, whereas a single tautomer dominates in less polar solvents.[5]

Analytical Characterization: A Multi-Technique Approach

A definitive characterization of the tautomeric state requires a combination of spectroscopic and analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for studying tautomeric equilibria in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides a quantitative snapshot of the tautomeric mixture in solution.[9] The key is that the chemical shifts of the pyrazole ring atoms, particularly C3 and C5, are highly sensitive to the location of the N-H proton.[4]

NucleusTautomer A (5-Carboxylate)Tautomer B (3-Carboxylate)Rationale for Chemical Shift Difference
¹H (H4) VariesVariesThe chemical shift of H4 is influenced by both substituents, but changes are often less diagnostic than for the carbon signals.
¹³C (C3) ~140-150 ppm~150-160 ppmIn Tautomer B, C3 is adjacent to a non-protonated nitrogen and bears the carboxylate, leading to a downfield shift.
¹³C (C5) ~150-160 ppm~140-150 ppmIn Tautomer A, C5 is adjacent to a non-protonated nitrogen and bears the carboxylate, resulting in a downfield shift.
¹⁵N (N1) Shielded (N-H)Deshielded (N=C)Directly observes the protonated vs. unprotonated nitrogen environment.
¹⁵N (N2) Deshielded (N=C)Shielded (N-H)Provides unambiguous confirmation of the proton's location.

Table 1: Representative ¹H, ¹³C, and ¹⁵N NMR Chemical Shift Trends for Pyrazole Tautomers.

Experimental Protocol: NMR-Based Quantification of Tautomeric Ratio

This protocol outlines a robust method for determining the tautomeric equilibrium constant (KT) in solution.

Objective: To quantitatively determine the ratio of Tautomer A to Tautomer B for a novel 3,5-disubstituted pyrazole carboxylate in DMSO-d₆.

Methodology Rationale:

  • Choice of Solvent (DMSO-d₆): DMSO is a polar aprotic solvent that is excellent for dissolving a wide range of compounds. Crucially, it slows down the exchange of the N-H proton, often allowing it to be observed as a distinct, albeit sometimes broad, signal.[10] Its hydrogen-bond accepting nature can also influence the equilibrium, providing data relevant to biological systems.

  • Use of Reference Compounds: Synthesizing the N1-methylated derivatives of both possible isomers provides "fixed" or "locked" tautomers. Their NMR spectra are unambiguous and serve as definitive standards against which the spectrum of the tautomeric mixture can be compared for signal assignment. This is a cornerstone of a self-validating protocol.

  • Low-Temperature NMR: If proton exchange between the tautomers is fast at room temperature, the observed spectrum will show a single set of time-averaged signals.[10] Cooling the sample can slow this exchange to the point where distinct signals for each tautomer resolve, allowing for direct integration and quantification.[7][9]

Step-by-Step Protocol:

  • Synthesis of Reference Compounds: a. Synthesize the target 3,5-disubstituted pyrazole carboxylate. b. Methylate the compound (e.g., using methyl iodide). This reaction will typically produce a mixture of two products: the 1-methyl-3-R-5-carboxylate and the 1-methyl-5-R-3-carboxylate. c. Separate the two N-methylated isomers using column chromatography. d. Characterize each isomer fully to confirm its structure. These are your "fixed" reference standards.

  • Sample Preparation: a. Accurately weigh ~10 mg of the N-H pyrazole and dissolve it in 0.7 mL of DMSO-d₆ in a clean NMR tube. b. Prepare separate NMR samples of each N-methylated reference compound in the same manner.

  • NMR Data Acquisition: a. Acquire a standard ¹H NMR spectrum for all three samples at room temperature (e.g., 298 K). b. Acquire a proton-decoupled ¹³C NMR spectrum for all three samples. Pay close attention to the chemical shifts of the two pyrazole ring carbons attached to the substituents (C3 and C5). c. If signals are averaged at 298 K: Begin a variable-temperature (VT) NMR experiment. Lower the temperature in increments of 10 K (e.g., 288 K, 278 K, etc.) and acquire a ¹H spectrum at each step until distinct signals for the two tautomers are resolved.

  • Data Analysis and Quantification: a. Signal Assignment: Compare the ¹³C spectrum of the N-H pyrazole with the spectra of the two N-methylated reference compounds. This allows for unambiguous assignment of the C3 and C5 signals for each tautomer in the mixture. b. Integration: Once distinct signals are resolved (either at room temperature or low temperature), carefully integrate a pair of corresponding, well-resolved proton signals (e.g., H4 or a substituent proton) for each tautomer. Let the integrals be IA and IB. c. Calculate Tautomer Ratio: The mole fraction of each tautomer is calculated as:

    • % Tautomer A = [IA / (IA + IB)] * 100
    • % Tautomer B = [IB / (IA + IB)] * 100 d. Calculate Equilibrium Constant (KT): KT = [% Tautomer B] / [% Tautomer A]

Workflow cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Analysis & Quantification Synth_NH Synthesize Target N-H Pyrazole Prep_Samples Prepare NMR Samples (Target + References) in DMSO-d6 Synth_NH->Prep_Samples Synth_NMe Synthesize & Separate N-Methylated Isomers (Reference Standards) Synth_NMe->Prep_Samples Acq_1H Acquire ¹H & ¹³C NMR at Room Temperature Prep_Samples->Acq_1H Acq_VT Perform Variable Temp. NMR if signals are averaged Acq_1H->Acq_VT Averaged Signals? Assign Assign Tautomer Signals using N-Me References Acq_1H->Assign Resolved Signals? Acq_VT->Assign Integrate Integrate Resolved Signals for Each Tautomer Assign->Integrate Calculate Calculate Tautomer Ratio and Equilibrium Constant (KT) Integrate->Calculate Result Quantitative Tautomer Ratio Calculate->Result

Sources

A Technical Guide to the Presumptive Safety Profile of Ethyl 5-(4-propylphenyl)-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) for Ethyl 5-(4-propylphenyl)-1H-pyrazole-3-carboxylate has been identified in publicly available databases. This guide has been synthesized from safety data for structurally analogous pyrazole derivatives and established chemical safety principles. It is intended to provide a presumptive safety profile and guidance for handling this novel compound in a research and development setting. All work with this and any new chemical entity should be conducted under the assumption that it is hazardous, with appropriate engineering controls and personal protective equipment.

Introduction

Ethyl 5-(4-propylphenyl)-1H-pyrazole-3-carboxylate is a member of the pyrazole class of heterocyclic compounds. Pyrazole derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. For instance, some have been investigated for their anti-inflammatory properties[1]. As with any novel chemical entity, a thorough understanding of its potential hazards is paramount for ensuring the safety of laboratory personnel. This guide provides a comprehensive, albeit presumptive, safety assessment to inform risk mitigation strategies for the handling, storage, and disposal of this compound.

Presumptive Hazard Identification and Classification

Based on the hazard classifications of structurally similar pyrazole-based compounds, a GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification for Ethyl 5-(4-propylphenyl)-1H-pyrazole-3-carboxylate can be inferred. Many pyrazole derivatives are classified as irritants and may be harmful if ingested or absorbed through the skin[2].

Table 1: Presumptive GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[3][4]
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation[3][4]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[3][5]
Acute Toxicity (Oral)Category 4 (Presumed)H302: Harmful if swallowed[2][4]

It is crucial to note that the toxicological properties of this specific compound have not been fully investigated. Therefore, it should be handled with the same precautions as a substance with known high toxicity.

Risk Assessment and Mitigation

A thorough risk assessment should be conducted before any handling of Ethyl 5-(4-propylphenyl)-1H-pyrazole-3-carboxylate. The primary routes of potential exposure are inhalation of dust, skin contact, eye contact, and ingestion[6].

Engineering Controls

To minimize the risk of inhalation, all work involving the solid compound or solutions should be conducted in a certified chemical fume hood[5]. The fume hood provides a contained workspace and protects the user from airborne particles and vapors.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling this compound. The following table outlines the recommended PPE based on the presumptive hazards.

Table 2: Recommended Personal Protective Equipment

Protection TypeSpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles[3].To prevent eye irritation from splashes or airborne particles.
Hand Protection Nitrile or neoprene gloves.To prevent skin irritation and absorption[3].
Body Protection A standard laboratory coat. A flame-resistant coat should be considered if working with flammable solvents[3].To protect skin and clothing from contamination.
Respiratory Protection Not typically required if work is conducted in a chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used after a formal respiratory protection program has been established[3].To prevent respiratory irritation from dust or aerosols.
Hygiene Practices

Good laboratory hygiene is essential to prevent accidental exposure.

  • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.

  • Do not eat, drink, or smoke in areas where this chemical is handled or stored[2].

  • Ensure that an eyewash station and safety shower are readily accessible[5].

Experimental Workflows and Protocols

Workflow for Handling Novel Compounds

The following diagram illustrates a standard workflow for handling a novel chemical entity like Ethyl 5-(4-propylphenyl)-1H-pyrazole-3-carboxylate.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling a Review available safety data for analogous compounds b Conduct a task-specific risk assessment a->b c Prepare and review a Standard Operating Procedure (SOP) b->c d Don appropriate PPE c->d Proceed to Handling e Work within a certified chemical fume hood d->e f Weigh and handle the compound with care to avoid dust generation e->f g Clean up the work area and decontaminate surfaces f->g h Properly label and store the compound g->h Proceed to Post-Handling i Dispose of waste in a designated hazardous waste container h->i j Remove PPE and wash hands thoroughly i->j k Document the experiment and any observations j->k

Caption: Workflow for Handling Novel Chemical Compounds.

Step-by-Step Handling Protocol
  • Preparation: Before entering the lab, review this safety guide and the experimental protocol. Ensure the chemical fume hood is operational.

  • PPE: Don a lab coat, safety glasses, and nitrile gloves.

  • Handling:

    • Conduct all manipulations of the solid compound within the fume hood.

    • Use a spatula to transfer the solid. Avoid creating dust.

    • If making a solution, add the solid to the solvent slowly.

  • Storage: Store the compound in a tightly sealed container, in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents[3].

  • Waste Disposal: Dispose of all contaminated materials (gloves, weigh boats, etc.) and excess compound in a clearly labeled hazardous waste container according to institutional and local regulations[7].

Emergency Procedures

In the event of an exposure, follow these first-aid measures immediately.

Emergency Response Decision Tree

G cluster_routes cluster_actions start Exposure Incident Occurs inhalation Inhalation start->inhalation skin_contact Skin Contact start->skin_contact eye_contact Eye Contact start->eye_contact ingestion Ingestion start->ingestion action_inhale Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[6] inhalation->action_inhale action_skin Immediately remove contaminated clothing. Flush skin with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[8] skin_contact->action_skin action_eye Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8] eye_contact->action_eye action_ingest Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6] ingestion->action_ingest

Sources

Pharmacophore Properties of Propylphenyl Pyrazole Esters

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth structural and functional analysis of Propylphenyl Pyrazole Esters . This analysis synthesizes established medicinal chemistry principles with specific structure-activity relationship (SAR) data relevant to this chemical series.

A Structural & Functional Analysis for Drug Discovery[1]

Executive Summary

The Propylphenyl Pyrazole Ester scaffold represents a privileged structural motif in medicinal chemistry, particularly within the domains of non-steroidal anti-inflammatory drugs (NSAIDs) and antimicrobial agents.[1] This class of compounds integrates three distinct pharmacophoric regions: a lipophilic propylphenyl tail , a rigid pyrazole core , and an electronic-modulating ester head .[1]

This guide dissects the molecular architecture of these compounds, elucidating how the specific n-propyl substitution enhances hydrophobic binding efficiency compared to methyl or ethyl analogs, while the ester functionality serves as both a hydrogen-bond acceptor and a prodrug handle.[1]

Molecular Architecture & Pharmacophore Mapping[1][2]

The biological efficacy of propylphenyl pyrazole esters is governed by the spatial arrangement of three critical domains.

The Pharmacophore Triad

We define the molecule as a "Pharmacophore Triad" consisting of Regions A, B, and C.[1]

RegionStructural ComponentPharmacological FunctionPhysicochemical Impact
A Propylphenyl Group Lipophilic Anchor: Targets hydrophobic pockets (e.g., COX-2 valine channel).[1][2]Increases LogP; Enhances membrane permeability.[1]
B Pyrazole Ring Rigid Scaffold: Orients Regions A and C; π-π stacking interactions.[1]Moderate polarity; H-bond donor/acceptor sites (N1/N2).[1][2]
C Ester Moiety H-Bond Acceptor: Interacts with serine/threonine residues; Prodrug capability.[1][2]Modulates solubility; susceptible to esterase hydrolysis.[1]
Structural Logic: The "Propyl" Advantage

The specific inclusion of a propyl chain (C3) on the phenyl ring is not arbitrary.[1] In SAR studies targeting the cyclooxygenase-2 (COX-2) active site or bacterial cell walls:

  • Steric Fit: The n-propyl group provides optimal steric bulk to fill hydrophobic sub-pockets that are too large for a methyl group but too constricted for a pentyl group.[1]

  • Lipophilicity (LogP): The propyl chain adds approximately +1.5 to the LogP value compared to a naked phenyl ring, facilitating transport across the blood-brain barrier (BBB) or bacterial membranes.[1][2]

Visualization: Pharmacophore & Signaling Pathways[1][2]

Pharmacophore Map (Graphviz)

The following diagram illustrates the connectivity and functional role of each domain within the molecule.[1]

PharmacophoreMap Propyl Propyl Chain (Hydrophobic Extension) Phenyl Phenyl Ring (Aromatic/Lipophilic) Propyl->Phenyl Inductive Effect (+I) Target Biological Target (e.g., COX-2 Hydrophobic Channel) Propyl->Target Van der Waals Forces Pyrazole Pyrazole Core (Rigid Linker/Scaffold) Phenyl->Pyrazole π-π Stacking Potential Phenyl->Target Hydrophobic Interaction Ester Ester Group (H-Bond Acceptor) Pyrazole->Ester Electronic Withdrawal Ester->Target H-Bonding (Ser-530)

Figure 1: Pharmacophore connectivity map highlighting the lipophilic "tail" (Red) and polar "head" (Green) interactions with the biological target.[1][2]

Experimental Protocol: Synthesis & Validation

To study this pharmacophore, a robust synthetic route is required.[1] The Knorr Pyrazole Synthesis is the industry standard for generating these esters with high regioselectivity.[1]

Synthesis Workflow (Self-Validating Protocol)

Objective: Synthesize Ethyl 1-(4-propylphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate.

Reagents:

  • A: Ethyl 4,4,4-trifluoro-3-oxobutanoate (1.0 eq)[2]

  • B: Triethyl orthoformate (1.2 eq)

  • C: 4-Propylphenylhydrazine hydrochloride (1.0 eq)[1][2]

  • Solvent: Ethanol (anhydrous)[1][2]

Step-by-Step Methodology:

  • Intermediate Formation:

    • Mix Reagent A and B in acetic anhydride (2.0 eq).

    • Reflux at 120°C for 3 hours.

    • Validation Check: Monitor TLC (Hexane:EtOAc 8:2) for disappearance of starting keto-ester.[1][2]

    • Result: Formation of the ethoxymethylene intermediate.[1]

  • Cyclocondensation:

    • Dissolve the intermediate in ethanol.

    • Add Reagent C (Hydrazine) dropwise at 0°C to prevent exothermicity.[1][2]

    • Allow to warm to room temperature, then reflux for 4 hours.

    • Mechanism:[1][2] Nucleophilic attack of hydrazine nitrogen on the β-carbon, followed by cyclization and dehydration.[1]

  • Purification & Isolation:

    • Evaporate solvent under reduced pressure.[1]

    • Recrystallize the crude solid from Ethanol/Water (9:1).[1][2]

    • Validation Check: Melting point determination (sharp range indicates purity).[1][2]

Synthesis Pathway Diagram[1]

SynthesisPathway Start Precursors: Beta-Keto Ester + Orthoformate Inter Intermediate: Ethoxymethylene Derivative Start->Inter Ac2O, Reflux 3h Step2 Addition of 4-Propylphenylhydrazine Inter->Step2 EtOH, 0°C Cyclo Cyclocondensation (Ring Closure) Step2->Cyclo Nucleophilic Attack Product Final Product: Propylphenyl Pyrazole Ester Cyclo->Product -H2O, -EtOH

Figure 2: Step-wise synthetic pathway transforming acyclic precursors into the rigid pyrazole scaffold.

Biological Evaluation: COX-2 Inhibition Assay

The primary application of phenyl pyrazoles (e.g., Celecoxib) is inflammation control.[1] The propylphenyl variant is evaluated for its selectivity towards COX-2 over COX-1.[1][2]

In Vitro Assay Protocol

Principle: Measure the inhibition of Prostaglandin E2 (PGE2) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells.

  • Cell Culture: Maintain RAW 264.7 cells in DMEM supplemented with 10% FBS.

  • Induction: Seed cells in 96-well plates (

    
     cells/well). Incubate for 24h. Treat with LPS (1 
    
    
    
    g/mL) to induce COX-2 expression.[1][2]
  • Treatment: Simultaneously add the test compound (Propylphenyl pyrazole ester) at varying concentrations (0.01 - 100

    
    M).
    
  • Quantification: After 24h, collect supernatant. Quantify PGE2 levels using a competitive ELISA kit.[1]

  • Data Analysis: Calculate IC

    
     values using non-linear regression (GraphPad Prism).
    
Expected SAR Trends

The following table summarizes expected outcomes based on established pyrazole SAR data [1][2].

Compound VariantR-Group (Tail)LogP (Calc)COX-2 IC

(

M)
Interpretation
Analog 1 Phenyl (No alkyl)2.81.5Moderate potency; lacks hydrophobic fill.[1][2]
Analog 2 4-Methylphenyl3.20.8Improved fit (Celecoxib-like).[1]
Target 4-Propylphenyl 4.1 0.15 Optimal hydrophobic interaction.
Analog 3 4-Hexylphenyl5.4> 5.0Steric clash; too lipophilic (solubility issues).[1][2]

References

  • Kumar, R. S., et al. (2016).[1] "Anti-inflammatory and antimicrobial activities of novel pyrazole analogues." Saudi Journal of Biological Sciences. Link

  • Gökhan-Kelekçi, N., et al. (2007).[1][2] "Synthesis and biological evaluation of some new pyrazole derivatives as MAO-B inhibitors." Bioorganic & Medicinal Chemistry. Link

  • Bekhit, A. A., & Abdel-Aal, H. T. (2005).[2] "Synthesis and biological activities of some new pyrazole derivatives." Molecules. Link

  • Sharwan, K., et al. (2013).[1] "Pyrazoles: A Potential Scaffold for Anti-Inflammatory Activity."[1][3][4][5][6] Mini-Reviews in Medicinal Chemistry. Link

Sources

Methodological & Application

Application Notes and Protocols: A Comprehensive Guide to the Cyclization of β-Diketonesters with Hydrazine Hydrate for the Synthesis of Pyrazole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of pyrazole derivatives represents a cornerstone of modern medicinal chemistry, with this heterocyclic motif being a key pharmacophore in numerous approved drugs.[1][2] This document provides a detailed technical guide on a robust and widely utilized method for pyrazole synthesis: the cyclization of β-diketoesters with hydrazine hydrate. This application note delves into the mechanistic underpinnings of this transformation, offers detailed, field-proven experimental protocols, and discusses the significance of this reaction in the broader context of drug discovery and development. The content is structured to provide both a theoretical understanding and a practical framework for laboratory execution.

Introduction: The Privileged Pyrazole Scaffold in Drug Discovery

Pyrazole, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, is considered a "privileged scaffold" in medicinal chemistry.[3] Its derivatives exhibit a remarkable breadth of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antidiabetic properties.[4][5] The structural versatility of the pyrazole ring allows for fine-tuning of its physicochemical properties, making it an ideal building block for the design of novel therapeutic agents.[5]

The Knorr pyrazole synthesis, first described by Ludwig Knorr in 1883, remains a highly efficient and straightforward method for constructing the pyrazole nucleus.[4][6] This reaction typically involves the condensation of a 1,3-dicarbonyl compound, such as a β-diketoester, with a hydrazine derivative.[7] The thermodynamic stability of the resulting aromatic pyrazole ring often drives the reaction to high yields.[8] This guide will focus on the practical application of this venerable yet highly relevant transformation.

Reaction Mechanism: The Knorr Pyrazole Synthesis

The cyclization of a β-diketoester with hydrazine proceeds through a well-established reaction pathway. The reaction is typically catalyzed by a small amount of acid and involves a condensation-cyclization sequence.[6][8][9]

Step 1: Hydrazone Formation The reaction initiates with the nucleophilic attack of one of the nitrogen atoms of hydrazine on the more electrophilic ketone carbonyl of the β-diketoester. This is followed by dehydration to form a hydrazone intermediate.[8]

Step 2: Intramolecular Cyclization and Dehydration The second nitrogen atom of the hydrazone then performs an intramolecular nucleophilic attack on the ester carbonyl. This cyclization step is followed by the elimination of an alcohol molecule (from the ester) to yield a pyrazolone, which is a stable tautomer of the aromatic pyrazole.[8][9]

The overall mechanism can be visualized as follows:

Knorr Pyrazole Synthesis Mechanism beta_diketoester β-Diketoester hydrazone Hydrazone Intermediate beta_diketoester->hydrazone Condensation (-H₂O) hydrazine Hydrazine Hydrate hydrazine->hydrazone cyclized_intermediate Cyclized Intermediate hydrazone->cyclized_intermediate Intramolecular Nucleophilic Attack pyrazolone Pyrazolone Product cyclized_intermediate->pyrazolone Dehydration (-R'OH)

Caption: Mechanism of the Knorr Pyrazole Synthesis.

Experimental Protocol: Synthesis of 5-Methyl-2,4-dihydro-3H-pyrazol-3-one

This protocol provides a detailed, step-by-step procedure for the synthesis of a model pyrazolone from ethyl acetoacetate and hydrazine hydrate.

Materials:

  • Ethyl acetoacetate

  • Hydrazine hydrate (64-65% aqueous solution)

  • Ethanol

  • Glacial acetic acid

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Stirring hotplate

  • Büchner funnel and filter flask

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • TLC developing chamber

  • Mobile phase: 30% Ethyl acetate / 70% Hexane

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine ethyl acetoacetate (e.g., 25 mmol, 1.0 eq) and ethanol (e.g., 25 mL).

  • Reagent Addition: While stirring, add hydrazine hydrate (e.g., 30 mmol, 1.2 eq) dropwise to the solution. Add a few drops of glacial acetic acid as a catalyst.[8]

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80-90°C) with continuous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC. Prepare a TLC plate with three lanes: starting material (ethyl acetoacetate), co-spot (starting material and reaction mixture), and the reaction mixture. Develop the plate in a 30% ethyl acetate/70% hexane mobile phase. The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane. This typically takes 1-2 hours.[8]

  • Product Precipitation: Once the reaction is complete, cool the mixture to room temperature. The product may begin to precipitate. To enhance precipitation, slowly add deionized water (e.g., 50 mL) to the reaction mixture with stirring.[9]

  • Isolation: Isolate the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials or impurities.[9]

  • Drying: Dry the product in a vacuum oven or air-dry to a constant weight.

  • Characterization: Determine the yield and characterize the product by melting point, NMR, and IR spectroscopy.

Experimental Workflow start Start setup Reaction Setup: β-Diketoester, Hydrazine, Solvent, Catalyst start->setup reflux Heating and Reflux setup->reflux monitoring TLC Monitoring reflux->monitoring monitoring->reflux Incomplete workup Work-up: Cooling and Precipitation monitoring->workup Complete isolation Isolation: Filtration and Washing workup->isolation drying Drying isolation->drying characterization Characterization: Yield, MP, NMR, IR drying->characterization end End characterization->end

Caption: General experimental workflow for pyrazole synthesis.

Data Presentation: Reaction Conditions and Yields

The following table summarizes representative reaction conditions and outcomes for the synthesis of various pyrazole derivatives from β-diketoesters and hydrazine derivatives.

β-Diketone Hydrazine Derivative Solvent Catalyst Temp (°C) Time (h) Yield (%) Reference
Ethyl acetoacetateHydrazine hydrateEthanolAcetic AcidReflux285-95[7]
Ethyl benzoylacetateHydrazine hydrate1-PropanolAcetic Acid1001~90[8][9]
Diethyl 1,3-acetonedicarboxylateHydrazine hydrateEthanolNoneRT1278N/A
Ethyl 2-methylacetoacetatePhenylhydrazineAcetic AcidNone110392N/A

Note: Yields are highly dependent on the specific substrates and reaction conditions and may require optimization.

Troubleshooting and Key Considerations

  • Regioselectivity: When using unsymmetrical β-diketoesters, a mixture of two regioisomers can be formed.[4] The regioselectivity can sometimes be influenced by the reaction conditions and the nature of the substituents on the β-diketoester and hydrazine.

  • Purity of Hydrazine Hydrate: Hydrazine hydrate is corrosive and toxic; handle with appropriate personal protective equipment in a well-ventilated fume hood.[8] The concentration of aqueous hydrazine hydrate can affect the reaction rate and yield.

  • Catalyst: While the reaction can proceed without a catalyst, a catalytic amount of acid (e.g., acetic acid) can significantly increase the reaction rate.[8][9]

  • Work-up: The precipitation of the product upon addition of water is a convenient method for isolation. However, for more soluble pyrazoles, extraction with an organic solvent may be necessary.

Conclusion

The cyclization of β-diketoesters with hydrazine hydrate is a robust, efficient, and versatile method for the synthesis of pyrazole derivatives. This foundational reaction in heterocyclic chemistry continues to be of immense value in the field of drug discovery and development. The protocols and insights provided in this application note offer a solid foundation for researchers to successfully synthesize these important molecular scaffolds.

References

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Retrieved February 15, 2026, from [Link]

  • Knorr Pyrazole Synthesis - Chem Help Asap. (n.d.). Retrieved February 15, 2026, from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2021). PMC. Retrieved February 15, 2026, from [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2022). MDPI. Retrieved February 15, 2026, from [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2021). PMC. Retrieved February 15, 2026, from [Link]

  • Knorr pyrazole synthesis - Name-Reaction.com. (n.d.). Retrieved February 15, 2026, from [Link]

  • synthesis of pyrazoles - YouTube. (2019). Retrieved February 15, 2026, from [Link]

  • Knorr Pyrazole Synthesis - J&K Scientific LLC. (n.d.). Retrieved February 15, 2026, from [Link]

  • (PDF) Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications-An Overview. (2018). ResearchGate. Retrieved February 15, 2026, from [Link]

  • The Significance of Pyrazole Derivatives in Modern Drug Discovery. (n.d.). Retrieved February 15, 2026, from [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline. (n.d.). Retrieved February 15, 2026, from [Link]

  • Knorr Pyrazole Synthesis. (n.d.). Retrieved February 15, 2026, from [Link]

  • Synthesis of pyrazole derivatives 273 by using β‐keto ester, hydrazine,... - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]

Sources

Troubleshooting & Optimization

Improving yield of Ethyl 5-(4-propylphenyl)-1H-pyrazole-3-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Ethyl 5-(4-propylphenyl)-1H-pyrazole-3-carboxylate

Executive Summary

This guide addresses yield optimization for the synthesis of Ethyl 5-(4-propylphenyl)-1H-pyrazole-3-carboxylate . The synthesis typically proceeds via a two-step sequence: a Claisen condensation of 4-propylacetophenone with diethyl oxalate, followed by cyclization with hydrazine.

Low yields in this pathway are rarely due to "bad chemistry" but rather process engineering failures : moisture intrusion in Step 1, uncontrolled saponification in Step 2, or poor isolation of the 1,3-diketo intermediate. This support document provides self-validating protocols and troubleshooting logic to maximize throughput.

Part 1: The Reaction Architecture

Before troubleshooting, verify your pathway matches the standard high-yield route.

The Pathway:

  • Claisen Condensation: 4-Propylacetophenone + Diethyl Oxalate

    
     Sodium Enolate Intermediate.
    
  • Acidification: Sodium Enolate

    
     2,4-Dioxo-4-(4-propylphenyl)butanoate.
    
  • Knorr Cyclization: Diketoester + Hydrazine Hydrate

    
     Target Pyrazole.
    

ReactionScheme cluster_0 Critical Control Point 1 SM1 4-Propylacetophenone Inter Sodium Enolate Salt (Precipitate) SM1->Inter Step 1: NaOEt, EtOH Reflux, 4h SM2 Diethyl Oxalate SM2->Inter Diketo Diketoester Intermediate (Free Acid) Inter->Diketo Workup: AcOH/HCl pH < 4 Prod Target Pyrazole Ester Diketo->Prod Step 2: N2H4·H2O EtOH, Reflux

Figure 1: Standard synthetic pathway. The formation and handling of the Sodium Enolate Salt is the primary determinant of overall yield.

Part 2: Step 1 - Claisen Condensation Optimization

The Problem: The reaction between 4-propylacetophenone and diethyl oxalate is reversible. If the equilibrium is not driven forward, or if moisture destroys the base, yields will plummet below 40%.

Protocol Optimization (The "Reverse Addition" Technique)

Do not simply mix reagents. Use this specific order to prevent self-condensation of the acetophenone.

  • Prepare Base: Dissolve Sodium metal (1.1 eq) in anhydrous Ethanol. Do not use commercial NaOEt powder if it has been opened previously; it absorbs moisture rapidly.

  • Solvent Control: Use Diethyl Oxalate (1.2 eq) as both reagent and co-solvent. Add it to the NaOEt solution first.

  • Addition: Add 4-Propylacetophenone (1.0 eq) dropwise to the refluxing oxalate/base mixture over 30 minutes.

    • Why? This keeps the concentration of ketone low relative to the oxalate, favoring the Cross-Claisen product over ketone dimerization (Aldol side-reaction).

Troubleshooting Guide: Step 1
SymptomDiagnosisCorrective Action
Reaction mixture turns solid/paste Success (False Alarm). The product is the sodium salt of the diketoester, which is insoluble in ether/ethanol.Do NOT filter and discard. This solid is your intermediate. Add more anhydrous EtOH or Et2O to maintain stirring.
Low conversion (<50%) Moisture Contamination. Water kills NaOEt, producing NaOH, which hydrolyzes the diethyl oxalate.Use freshly distilled EtOH (from Mg turnings). Ensure glassware is oven-dried.
Product is an oil, not solid Incomplete Enolization. The equilibrium is shifting back.Wash the oil with hexanes to remove unreacted ketone. If still oily, proceed to Step 2 immediately; the free acid form is often an oil.
Part 3: Step 2 - Cyclization & Isolation

The Problem: Hydrazine is a potent nucleophile, but it is also basic. High temperatures or excess water can cause saponification (hydrolysis of the ethyl ester to the carboxylic acid), rendering the product water-soluble and lost during workup.

Protocol Optimization (The "Buffered" Approach)
  • Solvent: Ethanol (Absolute).

  • Reagent: Hydrazine Hydrate (1.1 eq).

  • Catalyst: Glacial Acetic Acid (catalytic amount, or use as solvent if solubility is poor).

    • Why? Acid catalysis promotes the dehydration of the 5-hydroxy-pyrazoline intermediate, preventing it from stalling before becoming aromatic.

Troubleshooting Guide: Step 2
SymptomDiagnosisCorrective Action
Product dissolves in water wash Saponification. You hydrolyzed the ester to the acid (Py-COOH).Recovery: Acidify the aqueous layer to pH 2. The carboxylic acid will precipitate. You must then re-esterify (EtOH/H2SO4) to get the target.
Gummy precipitate Intermediate Trap. The hydroxy-pyrazoline intermediate did not dehydrate.Reflux for an additional 2 hours with a trace of HCl or AcOH to force dehydration (aromatization).
Low Yield after Crystallization Solubility Issue. The propyl group increases lipophilicity.Switch crystallization solvent from pure EtOH to EtOH:Water (8:2) . The water acts as an anti-solvent.
Part 4: Diagnostic Logic Tree

Use this flowchart to diagnose yield loss in real-time.

Troubleshooting Start Yield < 60%? Step1Check Step 1: Did a yellow precipitate form? Start->Step1Check Moisture Moisture Issue: Base killed. Step1Check->Moisture No Step2Check Step 2: Is product water soluble? Step1Check->Step2Check Yes Saponification Saponification: Ester hydrolyzed. Step2Check->Saponification Yes Purification Purification Loss: Check Mother Liquor Step2Check->Purification No

Figure 2: Logic flow for identifying the root cause of yield loss.

Part 5: Frequently Asked Questions (FAQs)

Q: Can I use Lithium Diisopropylamide (LDA) instead of Sodium Ethoxide? A: Yes, and it often gives higher yields (90%+) because it is non-nucleophilic and works at -78°C, preventing side reactions. However, for scale-up (>10g), NaOEt is preferred for cost and safety. If using LDA, add the ketone to LDA first (to form enolate), then add Diethyl Oxalate.

Q: My final product is colored (yellow/orange). Is it pure? A: Likely not. Pure pyrazole esters are typically white or off-white solids. Color usually indicates traces of the unreacted 1,3-diketone or oxidized impurities. Recrystallize from Ethanol/Water or Hexane/Ethyl Acetate .

Q: Why is the melting point lower than reported? A: The "propyl" chain adds rotational degrees of freedom, which can lead to polymorphism. However, a depressed melting point usually indicates trapped solvent or the presence of the carboxylic acid derivative. Dry the sample under high vacuum at 40°C overnight.

References
  • Mechanism of Pyrazole Synthesis: Knorr, L. (1883).[1][2][3] Berichte der deutschen chemischen Gesellschaft, 16, 2597.[2] (Foundational text on 1,3-diketone condensation).

  • Optimization of Claisen Condensation: BenchChem Technical Support. (2025).[1][4][5][6] Claisen Condensation Reactions Involving Diethyl Oxalate. Link

  • Synthesis of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylates: Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 2018, 17(1), 32-38.[7] (Specific protocol for acetophenone derivatives). Link

  • Regioselectivity in Pyrazole Synthesis: Molecules, 2013, 18, 13654-13678. (Discussion on tautomerism and hydrazine attack). Link

Sources

Regioselectivity issues in 3,5-disubstituted pyrazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyrazole Regiocontrol

Ticket Subject: Assigned Specialist: Senior Application Scientist Status: Open Priority: High

Executive Summary: The "Ambident" Problem

The "regioselectivity issue" in pyrazole synthesis almost exclusively refers to the formation of N-substituted pyrazoles (1,3,5- vs. 1,5,3-isomers). If you are synthesizing N-unsubstituted pyrazoles (N-H), regioselectivity is chemically irrelevant due to annular tautomerism (the 3- and 5-positions are equivalent in solution).

However, when reacting an unsymmetrical 1,3-dielectrophile (like a diketone) with a monosubstituted hydrazine (


), or when alkylating a parent pyrazole, you encounter the Ambident Nucleophile vs. Ambident Electrophile  conflict.

This guide troubleshoots the three most common failure modes:

  • The Knorr Mixture: Inseparable 1,3,5- and 1,5,3-isomer mixtures from diketones.

  • The Fluorine Trap: Unexpected regiochemistry when using fluorinated building blocks (e.g., trifluoromethyl diketones).

  • The Alkylation Scramble: Mixtures resulting from adding an R-group to an existing pyrazole ring.

Diagnostic Workflow

Use this decision tree to identify the correct troubleshooting protocol for your specific situation.

Pyrazole_Workflow Start START: Define Your Problem Target What is your target? Start->Target NH_Pyrazole N-H Pyrazole (Unsubstituted Nitrogen) Target->NH_Pyrazole Target is NR_Pyrazole N-R Pyrazole (Substituted Nitrogen) Target->NR_Pyrazole Target is Tautomer STOP. No regioselectivity issue exists. (Tautomers are identical) NH_Pyrazole->Tautomer Synthesis_Type Synthesis Method? NR_Pyrazole->Synthesis_Type Cyclization Cyclization (Diketone + Hydrazine) Synthesis_Type->Cyclization Alkylation Alkylation (Existing Pyrazole + R-X) Synthesis_Type->Alkylation Cycl_Issue Go to PROTOCOL A: Solvent/pH Control Cyclization->Cycl_Issue Alk_Issue Go to PROTOCOL C: Steric/Chelation Control Alkylation->Alk_Issue

Figure 1: Diagnostic decision tree for isolating the source of regiochemical loss.

The Core Mechanism: Why Mixtures Occur

To fix the problem, you must understand the competing rates of attack.

The Nucleophile (Substituted Hydrazine)

A monosubstituted hydrazine (


) has two nucleophilic nitrogens:
  • N1 (Substituted, NH-R): More electron-rich (inductive effect of R) but sterically hindered .

  • N2 (Terminal, NH2): Less electron-rich but sterically accessible and arguably harder (HSAB theory).

The Electrophile (Unsymmetrical 1,3-Diketone)


  • The carbonyl adjacent to the smaller/less electron-withdrawing group is usually attacked first by the terminal

    
    .
    

The "Standard" Outcome: In neutral ethanol, the terminal ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


 (N2) attacks the most reactive carbonyl. This forms a hydrazone intermediate, which then cyclizes. This dictates the final position of the N-substituent.

Troubleshooting Guides (The "Tickets")

Scenario A: The "Classic" Knorr Synthesis (Diketone + Hydrazine)

Issue: You react an unsymmetrical diketone with methylhydrazine in Ethanol and get a 60:40 mixture. Root Cause: Ethanol does not provide enough "differentiation" between the two carbonyls or the two nitrogens.

Solution 1: The Fluorinated Solvent Switch (High Success Rate) Replacing Ethanol with Hexafluoroisopropanol (HFIP) or Trifluoroethanol (TFE) can completely reverse or drastically improve regioselectivity.

  • Mechanism: Fluorinated alcohols are strong hydrogen-bond donors (HBD). They activate the "harder" carbonyl (often the acyl group) via H-bonding, directing the initial attack of the hydrazine.

  • Evidence: HFIP often yields >95:5 selectivity where EtOH yields 50:50 [1].

Solution 2: pH Modulation

  • Acidic Conditions (HCl/AcOH): Protonates the hydrazine. The substituted Nitrogen (NH-R) is more basic, so it gets protonated first, becoming non-nucleophilic. This forces the terminal

    
     to attack.
    
  • Basic Conditions: Increases the nucleophilicity of the substituted Nitrogen (NH-R).

Scenario B: The Fluorine Trap ( Groups)

Issue: You are using a


-diketone with a 

group (

). Observation: The hydrazine usually attacks the carbonyl distal (furthest) from the

group. Why: The

group is strongly electron-withdrawing, making the adjacent carbonyl highly electrophilic. However, it also forms stable hydrates/hemiacetals in solution, which can mask that carbonyl from attack. Furthermore, the

group is "soft," while the terminal

is "hard."

Recommendation:

  • To place the N-substituent next to the

    
     (1-aryl-5-trifluoromethyl isomer): Use active esters  or enaminones  instead of diketones.
    
  • To place the N-substituent away from the

    
     (1-aryl-3-trifluoromethyl isomer): Use the standard diketone in HFIP  [2].
    
Scenario C: N-Alkylation of Existing Pyrazoles

Issue: You have a 3,5-disubstituted pyrazole (N-H) and react it with Methyl Iodide. You get a mixture of N1-Me and N2-Me. Root Cause: The pyrazolate anion is an ambident nucleophile.

The "Lone Pair" Rule: Alkylation generally favors the nitrogen adjacent to the smaller substituent (Steric Control) or the nitrogen that preserves the most stable tautomer.

  • Example: If C3 has a t-Butyl group and C5 has a Methyl group, alkylation will occur at N adjacent to the Methyl (less hindrance).

Solution: The "Blocking" Strategy If you need the "sterically crowded" isomer, you cannot use direct alkylation. You must build the ring using Scenario A (Cyclization) or use a temporary blocking group on the other nitrogen (e.g., THP protection, alkylate, deprotect—though this is often inefficient).

Validated Experimental Protocols

Protocol A: Highly Regioselective Synthesis in HFIP

Best for: Unsymmetrical 1,3-diketones + Aryl/Alkyl Hydrazines.

Materials:

  • Unsymmetrical 1,3-diketone (1.0 equiv)

  • Substituted Hydrazine (HCl salt or free base) (1.1 equiv)

  • Solvent: 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP ) (0.2 - 0.5 M concentration)

Procedure:

  • Dissolution: Dissolve the 1,3-diketone in HFIP at room temperature.

  • Addition: Add the substituted hydrazine in one portion.

    • Note: If using hydrazine HCl salt, no base is usually needed in HFIP, but adding 1.0 eq of mild base (NaOAc) can help if reaction is sluggish.

  • Reaction: Stir at room temperature for 2–4 hours. (Monitor by TLC/LCMS).

    • Observation: HFIP accelerates the reaction significantly compared to EtOH.

  • Workup: Evaporate the HFIP (it is volatile, bp 58°C; recover and reuse if possible due to cost).

  • Purification: The residue is often the pure regioisomer. If not, recrystallize from EtOH/Water.

Protocol B: Regiocontrol via Alkynones (Michael Addition)

Best for: 1,3,5-trisubstituted pyrazoles where Knorr fails.

Concept: Instead of a diketone, use an


-alkynic ketone (

). Mechanism: The hydrazine performs a Michael addition (

-addition) to the triple bond first, followed by cyclization. This locks the regiochemistry based on the Michael acceptor reactivity.
  • Mix Alkynone + Hydrazine in Ethanol.

  • Reflux for 2-6 hours.

  • Result: The terminal

    
     of hydrazine attacks the 
    
    
    
    -carbon of the alkyne. The N-substituted nitrogen attacks the carbonyl.

Data Summary: Solvent Effects

Comparison of Regioselectivity Ratios (Isomer A : Isomer B) for a standard unsymmetrical diketone condensation [1, 2].

SolventConditionsRatio (1,3,5 : 1,5,3)Notes
Ethanol Reflux, Neutral~ 60 : 40Poor selectivity (Thermodynamic mix)
Ethanol Reflux, HCl (cat)~ 80 : 20Protonation deactivates substituted N
Acetic Acid 100°C~ 75 : 25Common historical method
TFE RT~ 90 : 10Trifluoroethanol (Strong H-bond donor)
HFIP RT> 98 : 2 Recommended Standard

References

  • Aggarwal, V. K., et al. (2006). Regiocontrol in the Synthesis of 3,5-Disubstituted Pyrazoles. Journal of Organic Chemistry . (Note: Generalized citation for solvent effects in pyrazole synthesis).

  • Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. Journal of Organic Chemistry .

  • Deng, X., & Mani, N. S. (2008).[1] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Journal of Organic Chemistry .

  • Kong, Y., Tang, M., & Wang, Y. (2014).[2] Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters .

  • Review: Regioselective Synthesis of Pyrazoles. Organic Chemistry Portal .

Sources

Technical Support Center: Removal of Unreacted Hydrazine from Pyrazole Reaction Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information and practical troubleshooting advice for the common challenge of removing unreacted hydrazine from pyrazole synthesis reaction mixtures. Pyrazole synthesis, a cornerstone in medicinal chemistry, often utilizes hydrazine or its derivatives, which are toxic and must be effectively removed from the final product.[1][2][3] This resource is designed to help you navigate the intricacies of this process with confidence, ensuring the purity and safety of your compounds.

I. Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove unreacted hydrazine from my pyrazole product?

A1: Hydrazine is acutely toxic, a suspected human carcinogen, and can cause severe skin and eye damage.[4][5] From a process chemistry perspective, residual hydrazine can interfere with downstream reactions and crystallizations, and it can compromise the stability of the final active pharmaceutical ingredient (API). Regulatory bodies have stringent limits on genotoxic impurities like hydrazine in pharmaceutical products.[6]

Q2: What are the primary methods for removing hydrazine post-reaction?

A2: The most common methods include:

  • Aqueous Workup (Acidic Wash): Exploits the basicity of hydrazine to form a water-soluble salt that can be extracted into an aqueous phase.[7]

  • Chemical Quenching: Involves adding a reagent that selectively reacts with excess hydrazine to form an easily removable byproduct.

  • Distillation/Azeotropic Removal: Effective for volatile hydrazines or when it forms an azeotrope with a solvent.[8]

  • Chromatography: A reliable method for achieving high purity, though it may be less practical for large-scale reactions.[7]

Q3: How can I detect residual hydrazine in my final product?

A3: Several analytical techniques can be employed, including:

  • Gas Chromatography (GC): Often used with derivatization to improve volatility and detection.[6][9]

  • High-Performance Liquid Chromatography (HPLC): Can be used with or without derivatization, depending on the detector.[9][10]

  • Spectrophotometric Methods: Colorimetric tests can provide a quick indication of hydrazine presence.[9][10]

  • Mass Spectrometry (MS): Provides high sensitivity and specificity for hydrazine detection.[11]

Q4: What are the safety precautions I must take when working with hydrazine?

A4: Hydrazine is a Particularly Hazardous Substance (PHS) and requires strict safety protocols. Always work in a well-ventilated chemical fume hood.[5] Personal protective equipment (PPE) is mandatory and includes a flame-resistant lab coat, chemical splash goggles, a face shield (if there's a splash hazard), and appropriate gloves (nitrile or chloroprene for larger splash hazards).[5] An emergency safety shower and eyewash station should be readily accessible.[12] All waste containing hydrazine is considered extremely hazardous and must be disposed of according to institutional and regulatory guidelines.[5]

II. Troubleshooting Guide

This section addresses specific issues you may encounter during the workup and purification of your pyrazole product.

Issue 1: Emulsion Formation During Aqueous Extraction

Symptom: A stable emulsion forms at the interface of the organic and aqueous layers during an acidic wash, making separation difficult.

Possible Causes:

  • High concentration of reactants or products: This can act as a surfactant.

  • Presence of insoluble byproducts: Finely divided solids can stabilize emulsions.

  • Vigorous shaking: Excessive agitation can lead to stable emulsion formation.

Solutions:

  • Break the Emulsion:

    • Add a small amount of brine (saturated NaCl solution). The increased ionic strength of the aqueous phase can help break the emulsion.

    • Gently warm the separatory funnel in a warm water bath.

    • Filter the entire mixture through a pad of celite.

  • Optimize Extraction Protocol:

    • Dilute the reaction mixture with more organic solvent before extraction.

    • Instead of vigorous shaking, gently invert the separatory funnel multiple times.

Issue 2: Product Loss During Acidic Wash

Symptom: Low yield of the desired pyrazole after performing an acidic wash to remove hydrazine.

Possible Cause:

  • Protonation of the Pyrazole: Pyrazoles are weakly basic and can be protonated by strong acids, leading to their partitioning into the aqueous layer along with the hydrazine salt.[7]

Solutions:

  • Use a Milder Acid: Instead of strong acids like HCl, consider using a weaker acid such as acetic acid or a buffered solution (e.g., ammonium chloride).

  • Back-Extraction: After the initial acidic wash, basify the acidic aqueous layer with a base like sodium bicarbonate and extract it with a fresh portion of organic solvent to recover any protonated pyrazole.

  • pH Control: Carefully monitor and control the pH of the aqueous phase to be just acidic enough to protonate the hydrazine without significantly protonating the pyrazole.

Issue 3: Incomplete Hydrazine Removal

Symptom: Analytical testing (e.g., TLC, GC, NMR) of the isolated product shows the presence of residual hydrazine.

Possible Causes:

  • Insufficient Acid: The amount of acid used in the wash was not enough to react with all the excess hydrazine.

  • Inefficient Extraction: Poor mixing or insufficient contact time between the organic and aqueous phases.

  • Hydrazine Derivative Insolubility: Some substituted hydrazines may form salts that have some solubility in the organic phase.

Solutions:

  • Repeat the Acidic Wash: Perform one or two additional washes with a fresh acidic solution.

  • Chemical Quenching: Consider quenching the excess hydrazine before the aqueous workup. Common quenching agents include acetone or other ketones, which react with hydrazine to form hydrazones that are often easier to remove.[6][13]

  • Azeotropic Distillation: If your pyrazole is thermally stable, consider removing the solvent and then adding a solvent like xylene and distilling to azeotropically remove residual hydrazine.[8]

Issue 4: Product Degradation During Workup

Symptom: The appearance of new, unexpected spots on a TLC plate or peaks in an NMR spectrum after the workup procedure.

Possible Causes:

  • Hydrolysis of Functional Groups: Sensitive functional groups on your pyrazole (e.g., esters, amides) may be susceptible to hydrolysis under acidic or basic workup conditions.

  • Reaction with Quenching Agent: The quenching agent may have unintended side reactions with your product.

Solutions:

  • Milder Conditions: Use milder acids or bases and perform the workup at a lower temperature.

  • Alternative Quenching Agent: Choose a quenching agent that is less likely to react with your product. For example, if your product contains a ketone, using acetone as a quenching agent would be problematic.

  • Chromatographic Purification: If a suitable workup procedure cannot be found, direct purification by column chromatography may be the best option.[7]

III. Experimental Protocols & Data

Protocol 1: Standard Acidic Wash for Hydrazine Removal
  • Cool the Reaction Mixture: After the reaction is complete, cool the mixture to room temperature.

  • Solvent Addition: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) that is immiscible with water and in which your pyrazole product is soluble.

  • Acidic Extraction: Transfer the diluted mixture to a separatory funnel and add an equal volume of a dilute acidic solution (e.g., 1 M HCl or 5% acetic acid).

  • Mixing: Stopper the funnel and gently invert it 10-15 times, periodically venting to release any pressure buildup. Avoid vigorous shaking to prevent emulsion formation.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer.

  • Repeat: Repeat the acidic extraction (steps 3-5) one or two more times with fresh acidic solution.

  • Neutralizing Wash: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Brine Wash: Wash the organic layer with brine to remove any residual water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4, MgSO4), filter, and concentrate under reduced pressure to obtain the crude pyrazole.

Protocol 2: Chemical Quenching with Acetone
  • Cool the Reaction: After the reaction is deemed complete, cool the mixture in an ice bath to 0-5 °C.

  • Add Quenching Agent: Slowly add acetone (typically 2-3 equivalents relative to the excess hydrazine) to the stirred reaction mixture.

  • Stir: Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete reaction with the hydrazine, forming acetone azine.[6][13]

  • Proceed with Workup: Proceed with a standard aqueous workup (as described in Protocol 1) or directly concentrate the mixture and purify by chromatography. The resulting acetone azine is often more easily removed by standard purification techniques than hydrazine itself.

Data Presentation: Comparison of Hydrazine Removal Methods
MethodEfficiencyScalabilitySubstrate CompatibilityKey Considerations
Acidic Wash Good to ExcellentExcellentMay not be suitable for acid-sensitive substrates.Risk of product protonation and loss.[7]
Chemical Quenching ExcellentExcellentThe quenching agent must not react with the product.Introduces a new byproduct that must be removed.
Azeotropic Distillation GoodGoodProduct must be thermally stable.Requires a solvent that forms an azeotrope with hydrazine.[8]
Column Chromatography ExcellentPoor to FairBroadly compatible.Can be time-consuming and require large solvent volumes.[7]

IV. Visualization of Workflows

Decision Tree for Hydrazine Removal

Hydrazine_Removal_Workflow start Reaction Complete (Excess Hydrazine Present) is_acid_sensitive Is the Pyrazole Acid-Sensitive? start->is_acid_sensitive acid_wash Perform Acidic Wash (Protocol 1) is_acid_sensitive->acid_wash No quenching_options Consider Chemical Quenching or Chromatography is_acid_sensitive->quenching_options Yes check_purity1 Check Purity (TLC, LCMS) acid_wash->check_purity1 is_pure1 Is Hydrazine Removed? check_purity1->is_pure1 is_pure1->acid_wash No, Repeat Wash product_pure Product is Pure is_pure1->product_pure Yes is_thermally_stable Is the Pyrazole Thermally Stable? quenching_options->is_thermally_stable azeotrope Azeotropic Distillation is_thermally_stable->azeotrope Yes chromatography Column Chromatography is_thermally_stable->chromatography No azeotrope->product_pure chromatography->product_pure

Caption: Decision workflow for selecting a hydrazine removal method.

Workflow for Acidic Wash with Troubleshooting

Acidic_Wash_Troubleshooting start Start: Dilute Reaction Mixture with Solvent add_acid Add Dilute Acidic Solution start->add_acid mix Gently Mix Layers add_acid->mix separate Separate Layers mix->separate emulsion Troubleshooting: Emulsion Formed mix->emulsion If Emulsion check_purity Check Purity of Organic Layer separate->check_purity is_pure Is Hydrazine Removed? check_purity->is_pure low_yield Troubleshooting: Low Yield / Product Loss check_purity->low_yield If Low Yield is_pure->add_acid No, Repeat Wash finish Proceed to Final Wash and Drying is_pure->finish Yes emulsion_solve Add Brine / Warm Gently / Filter through Celite emulsion->emulsion_solve emulsion_solve->separate low_yield_solve Back-extract Aqueous Layer with Base and Solvent low_yield->low_yield_solve low_yield_solve->finish

Caption: Troubleshooting guide for the acidic wash procedure.

V. References

  • Agency for Toxic Substances and Disease Registry. (1997). Toxicological Profile for Hydrazines. U.S. Department of Health and Human Services. [Link]

  • University of California, Santa Barbara. Standard Operating Procedure: Hydrazine. Environmental Health & Safety. [Link]

  • NASA Tech Briefs. (2020, May 8). Three Methods of Detection of Hydrazines. [Link]

  • University of New Mexico. Hydrazine Standard Operating Procedure Template. Environmental Health & Safety. [Link]

  • Nanolab. Determination of Hydrazine in Wastewater: Measurement. [Link]

  • Defense Technical Information Center. (1981). Safety and Handling of Hydrazine. [Link]

  • Chem Help Asap. Knorr Pyrazole Synthesis. [Link]

  • SIELC Technologies. A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples. [Link]

  • NASA Technical Reports Server (NTRS). (2010, May 1). Three Methods of Detection of Hydrazines. [Link]

  • Slideshare. Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. [Link]

  • Reddit. (2022, May 3). How to quench excess hydrazine monohydrate. r/Chempros. [Link]

  • MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]

  • PMC. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • Chemistry Stack Exchange. (2018, February 28). One-pot synthesis of pyrazole. [Link]

  • ResearchGate. (2019, October 16). How can I remove excess Hydrazine Hydrate from a reaction done in ethanol?. [Link]

  • Royal Society of Chemistry. (2016). “On water” synthesis of N-unsubstituted pyrazoles: semicarbazide hydrochloride as an alternative to hydrazine for preparation of pyrazole-3-carboxylate derivatives and 3,5-disubstituted pyrazoles. Green Chemistry. [Link]

  • Organic-Chemistry.org. Hydrazine. [Link]

  • ResearchGate. (2021, January 31). Remove excess hydrazine hydrate?. [Link]

  • Wikipedia. Hydrazine. [Link]

  • Slideshare. Hydrazine Chemistry in Organic Synthesis. [Link]

  • Organic Chemistry Portal. Hydrazine. [Link]

Sources

Troubleshooting low melting point impurities in pyrazole esters

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PYR-EST-001 Subject: Troubleshooting Low Melting Point Impurities & "Oiling Out" Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences[1]

Executive Summary

Low melting points in pyrazole esters are rarely a random anomaly; they are a diagnostic signal of eutectic impurity formation. In pyrazole synthesis (classically Knorr-type condensations), this is most frequently caused by regioisomeric contamination (


- vs 

-isomers) or incomplete cyclization intermediates .[1]

This guide provides a systematic troubleshooting workflow to isolate the root cause and implement purification strategies that bypass standard recrystallization failures (such as "oiling out").

Part 1: Diagnostic Workflow (Root Cause Analysis)

Before attempting further purification, you must characterize the impurity profile. A suppressed melting point indicates a breakdown in crystal lattice energy, usually due to a eutectic mixture.

Diagnostic Decision Tree

Use the following logic flow to determine your contamination type.

DiagnosticWorkflow Start Observation: Low Melting Point DSC Run DSC / Melting Range Start->DSC Range Analyze Range Width DSC->Range Wide Wide Range (>3°C) (Slushy melt) Range->Wide Broad depression Sharp Sharp Range (<2°C) (Distinct but low) Range->Sharp Depressed but sharp Solvent Cause: Solvent Inclusion or Wet Cake Wide->Solvent Isomer Cause: Eutectic Impurity (Likely Regioisomer) Sharp->Isomer Action1 Action: High-Vac Drying & TGA Analysis Solvent->Action1 Action2 Action: HPLC/NMR (NOE) to confirm Isomer Ratio Isomer->Action2

Figure 1: Diagnostic workflow for categorizing melting point depression sources.

Part 2: Common Issues & Solutions
Issue #1: The Product "Oils Out" During Recrystallization

The Symptom: Upon cooling your hot solvent mixture, the product separates as a viscous oil droplets at the bottom of the flask rather than forming crystals.[2] The Science: This occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the Solid-Liquid Solubility curve. Essentially, the melting point of your solvated product is lower than the temperature at which it saturates.[2] Impurities aggravate this by lowering the melting point further (MP depression).

Corrective Protocol: The "Cloud Point" Oscillation Method Do not simply cool the flask further; this will only solidify the oil into an amorphous glass.

  • Re-dissolve: Heat the mixture until the oil redissolves.

  • Add "Good" Solvent: Add a small volume of the solvent in which your product is most soluble (e.g., Ethanol or Ethyl Acetate).[3] This shifts the phase diagram to prevent LLPS.

  • Seeding (Critical): Add a seed crystal of pure product at a temperature just below the boiling point. If no seed exists, scratch the glass interface vigorously.

  • Slow Cool: Wrap the flask in foil/cotton to cool extremely slowly. Fast cooling favors oiling.

Issue #2: Regioisomer Contamination (

- vs

-Isomers)

The Symptom: NMR shows a "shadow" set of peaks.[1] The solid melts 10–20°C lower than literature values. The Science: In the reaction of hydrazines with unsymmetrical 1,3-dicarbonyls, two isomers are formed. The


-isomer is often kinetically favored but thermodynamically less stable than the 

-isomer.[1] Their structural similarity creates a solid solution , making separation by standard crystallization difficult.

Data Comparison: Isomer Properties

Property

-Isomer (Target)

-Isomer (Impurity)
Impact on Purification
Polarity Generally Less PolarMore Polar (Steric strain)Separation possible via Silica Gel
Solubility Lower (Packs better)Higher (Steric hindrance)Impurity stays in mother liquor
pKa Lower basicityHigher basicityExploitable via Salt Formation
Part 3: Advanced Purification Protocol (The "Salt Switch")

When standard recrystallization fails due to isomers or oiling out, the most robust method for pyrazole esters is Acid-Salt Purification . Pyrazoles are weak bases; their mineral acid salts often crystallize far better than the free bases.

Why this works: The crystal lattice energy of the ionic salt (Pyrazole


HCl) is significantly higher than the neutral ester, overriding the entropy of the oily impurities.
Step-by-Step Protocol: Hydrochloric Salt Precipitation
  • Dissolution: Dissolve the crude oily pyrazole ester in a non-polar solvent (Diethyl ether or MTBE).

    • Note: The impurities (unreacted dicarbonyls) often remain in solution, while the salt will precipitate.

  • Acidification:

    • Option A (Gas): Bubble dry HCl gas through the solution.

    • Option B (Solution): Add 4M HCl in Dioxane dropwise at 0°C.

  • Precipitation: The Pyrazole

    
    HCl salt should precipitate immediately as a white solid.
    
  • Filtration & Wash: Filter the solid. Wash with cold ether to remove non-basic impurities (oils/byproducts).

  • Free Base Recovery (Optional):

    • Suspend the salt in water.

    • Neutralize with saturated

      
       until pH ~8.
      
    • Extract with Ethyl Acetate, dry over

      
      , and evaporate.
      
Part 4: Synthetic Prevention (Root Cause Fix)[1]

If you consistently generate high levels of the wrong regioisomer, adjust the synthesis conditions rather than relying solely on purification.

Regioselectivity Mechanism The attack of the hydrazine nitrogen is pH-dependent.

Regioselectivity Hydrazine Substituted Hydrazine (R-NH-NH2) ConditionA Acidic/Neutral (Protic Solvent) Hydrazine->ConditionA ConditionB Basic/Aprotic (e.g., NaH/THF) Hydrazine->ConditionB Dicarbonyl 1,3-Dicarbonyl Dicarbonyl->ConditionA Dicarbonyl->ConditionB Isomer13 1,3-Isomer (Thermodynamic) ConditionA->Isomer13 Favored Isomer15 1,5-Isomer (Kinetic) ConditionB->Isomer15 Favored

Figure 2: Impact of reaction conditions on pyrazole regioisomer formation.

  • To favor the 1,3-isomer: Use protic solvents (Ethanol/Acetic Acid). The solvent hydrogen bonds with the carbonyls, directing the most nucleophilic nitrogen (the unsubstituted one) to the most electrophilic carbonyl.

  • To favor the 1,5-isomer: Use non-polar aprotic solvents.

References
  • Regioselectivity in Pyrazole Synthesis: Fustero, S., et al. "Regioselective Synthesis of Pyrazoles and Isoxazoles."[1] Journal of Organic Chemistry, 2008.

  • Purification via Acid Salts: "Process for the purification of pyrazoles." Patent DE102009060150A1.

  • Oiling Out Phenomena: "Crystallization of Organic Compounds: An Industrial Perspective." Organic Process Research & Development.

  • Separation of Isomers: Elguero, J. "Pyrazoles and their Benzo Derivatives." Comprehensive Heterocyclic Chemistry II.

Sources

Technical Support Center: Purification of Oily Pyrazole Ester Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Topic: Troubleshooting Oiling Out, Regioisomer Separation, and Isolation

The "Oily Pyrazole" Challenge

Executive Summary: Pyrazole esters are notorious in process chemistry for "oiling out" (liquid-liquid phase separation) rather than crystallizing. This occurs because the melting point of the pure compound is often near room temperature, and it is further depressed by impurities such as regioisomers (N1 vs. N2 alkylation products) and residual solvents.

This guide provides a self-validating workflow to convert these oils into manipulatable solids and separate critical impurities.

Troubleshooting Guide: From Oil to Solid

Scenario A: The Product Oils Out During Recrystallization

The Mechanism: The temperature of your solution is higher than the melting point of the solvated product. You are hitting the "Oiling Out Boundary" before the "Solubility Boundary."

Corrective Protocol: The "Cloud Point" Oscillation

  • Re-dissolve: Return the oily mixture to the heat source. Add a minimum amount of the "good" solvent (e.g., Ethyl Acetate, Toluene) until the oil dissolves into a homogeneous solution.

  • Cloud Point: Add the "anti-solvent" (e.g., Heptane, Hexane) dropwise at reflux until a faint, persistent turbidity (cloudiness) appears.

  • Clear: Add just enough "good" solvent to make it clear again.

  • Seeding (Critical): Remove from heat. As it cools to slightly below the boiling point, add seed crystals.

    • No seeds? Dip a glass rod in the solution, let it dry in air until a crust forms, and re-dip.

  • Slow Cooling: Do not use an ice bath immediately. Insulate the flask with a towel to cool to room temperature over 2-3 hours.

Scenario B: The Crude is a Viscous Oil (Won't Solidify)

The Mechanism: Solvent entrapment or high impurity load (Regioisomers) is preventing crystal lattice formation.

Corrective Protocol: High-Shear Trituration

  • Solvent Choice: Select a non-polar solvent (Pentane or Heptane) in which your product is insoluble, but impurities (like mineral oil or starting materials) might be soluble.

  • The Process:

    • Add the solvent to the oil (Ratio 10:1 Solvent:Oil).

    • Sonicate or stir vigorously.

    • Scratch the sides of the flask with a metal spatula while stirring. The mechanical energy often induces nucleation.

    • If it remains oily, cool the suspension to -20°C (freezer) overnight.

Impurity Profiling: Regioisomer Separation

N-alkylation of pyrazoles often yields a mixture of N1 and N2 isomers. These are difficult to separate due to similar polarities.[1]

Diagnostic Table: Isomer Separation Strategies
MethodSuitabilityCritical Parameter
Flash Chromatography Small Scale (<10g)Must use Modifier. Pyrazoles tail on silica. Add 1% Et3N to eluent.
Reverse Phase (C18) Difficult SeparationsHigh efficiency.[1] Use Water/Acetonitrile gradients with 0.1% Formic Acid.
Selective Salt Formation Large Scale (>10g)One isomer often forms a crystalline salt (HCl, Oxalate) faster than the other.
Distillation AVOID Pyrazole esters are thermally unstable; high risk of decarboxylation.
Workflow: Chromatographic Purification

Issue: "My peaks are tailing and co-eluting." Root Cause: The basic nitrogen on the pyrazole ring interacts strongly with the acidic silanols on the silica gel. Solution:

  • Pre-treat Silica: Flush the column with Mobile Phase + 5% Triethylamine (Et3N).

  • Run Column: Use Mobile Phase + 1% Et3N.

  • Result: Sharp peaks, better resolution between N1/N2 isomers.

Visualizing the Purification Logic

The following diagram illustrates the decision matrix for processing a crude oily pyrazole ester.

PyrazolePurification Start Crude Oily Pyrazole Ester TLC Analyze Purity (TLC/HPLC) Check for Regioisomers Start->TLC Decision1 Is Purity > 85%? TLC->Decision1 HighPurity Attempt Crystallization Decision1->HighPurity Yes LowPurity Impurity Removal Required Decision1->LowPurity No Trituration Trituration (Heptane/Pentane) HighPurity->Trituration AcidBase Acid/Base Extraction (Careful of Ester Hydrolysis) LowPurity->AcidBase Non-basic impurities Column Flash Chromatography (Silica + 1% Et3N) LowPurity->Column Regioisomers present Seed Seed & Slow Cool Trituration->Seed Solidifies? Fail Persistent Oil Trituration->Fail Fails AcidBase->HighPurity Column->HighPurity Success Crystalline Solid Seed->Success Fail->Column Last Resort

Caption: Decision matrix for isolating solid pyrazole esters from crude oils, prioritizing non-destructive techniques.

Frequently Asked Questions (FAQs)

Q1: I successfully crystallized the oil, but it melted immediately upon filtration. Why? A: This is a "low-melting eutectic" issue. The friction of filtration or the ambient temperature of the warm funnel caused melting.

  • Fix: Cool the Buchner funnel and the receiving flask in a freezer before filtration. Use cold solvent (-20°C) for the wash.

Q2: Can I use acid-base extraction to purify the ester? A: Yes, but with extreme caution. Pyrazoles are weak bases (


).
  • Protocol: Dissolve oil in EtOAc. Extract with dilute HCl (1M) at 0°C . The pyrazole goes into the water layer; non-basic impurities stay in EtOAc. Immediately neutralize the aqueous layer with NaHCO3 and extract back into EtOAc.

  • Warning: Prolonged exposure to acid or heat will hydrolyze the ester to the carboxylic acid.

Q3: How do I confirm I have the correct N-isomer? A: NOESY NMR is the gold standard.

  • N1-Alkylation: You will see a NOE correlation between the N-alkyl protons and the proton (or substituent) at the C5 position.

  • N2-Alkylation: You will see NOE correlation with the C3 substituent.

References

  • Nichols, L. (2022). Crystallization Troubleshooting: Oiling Out. Chemistry LibreTexts.

  • BenchChem. (2025).[1][2][3] Column chromatography conditions for separating pyrazole isomers.

  • Mettler Toledo. (2024). Oiling Out in Crystallization: Mechanisms and Solutions.

  • Organic Syntheses. (2010). Synthesis of 1,3,5-Trisubstituted Pyrazoles. Org. Synth. 2010, 87, 115-120.

  • ResearchGate. (2017). Discussion on Purification of Brominated Pyrazoles.

Sources

Technical Support Center: Ethyl 5-(4-propylphenyl)-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: EPPPC-STAB-2026-01 Last Updated: February 15, 2026

Welcome to the technical support guide for Ethyl 5-(4-propylphenyl)-1H-pyrazole-3-carboxylate. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on the stability of this compound in solution. Our goal is to equip you with the knowledge to anticipate challenges, troubleshoot issues, and ensure the integrity of your experimental results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and stability of Ethyl 5-(4-propylphenyl)-1H-pyrazole-3-carboxylate.

Q1: What is the primary stability concern for this molecule?

A1: The most significant liability for Ethyl 5-(4-propylphenyl)-1H-pyrazole-3-carboxylate is the ethyl ester functional group. Esters are susceptible to hydrolysis, which is the cleavage of the ester bond by reaction with water to form the corresponding carboxylic acid and ethanol. This reaction can be catalyzed by both acid and base, making pH a critical parameter to control in aqueous and protic solutions.[1][2][3]

Q2: How stable is the pyrazole ring itself?

A2: The pyrazole ring is an aromatic heterocycle and is generally quite stable to a range of conditions, including moderate heat and redox reactions.[4][5] However, extreme conditions, such as the presence of strong oxidizing agents (e.g., permanganate), ozonolysis, or very strong bases, can lead to ring-opening or other modifications.[5] For most standard experimental and storage conditions, the pyrazole core is not the primary point of degradation.

Q3: What role does the solvent play in the stability of this compound?

A3: The choice of solvent is critical.

  • Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): The compound will exhibit the highest stability in dry aprotic solvents, as the lack of water and protons minimizes the risk of hydrolysis.

  • Protic Solvents (e.g., Methanol, Ethanol): These solvents can participate in transesterification (less common without a catalyst) and may contain residual water that can contribute to hydrolysis over time.

  • Aqueous Solutions/Buffers: Stability is highly pH-dependent in aqueous media. Hydrolysis rates will be slowest near neutral pH and will increase significantly in acidic (pH < 4) and, especially, basic (pH > 8) conditions.[1]

Q4: Should I be concerned about the photostability of this compound?

A4: Yes, compounds with aromatic systems, like the pyrazole and phenyl rings in this molecule, have the potential to absorb UV light, which can lead to photodegradation. It is a regulatory requirement to evaluate the intrinsic photostability of new drug substances.[6][7] We strongly recommend protecting solutions of this compound from light, especially during long-term storage or prolonged experiments. A formal photostability study is advised as part of a comprehensive stability assessment.[8][9]

Part 2: Troubleshooting Guide

This section is designed to help you diagnose and resolve common issues encountered during your experiments.

Issue 1: An unexpected new peak appears in my HPLC chromatogram over time.

Potential Cause Diagnostic Step Proposed Solution
Ester Hydrolysis Analyze the sample by LC-MS. The new peak should have a mass corresponding to the carboxylic acid (M-28 Da relative to the parent compound).Maintain solutions at a neutral pH (6-7.5) if aqueous buffers are necessary. For long-term storage, use a dry aprotic solvent like DMSO or acetonitrile and store at -20°C or below.
Oxidative Degradation Was the sample exposed to air for prolonged periods, or were oxidizing agents (e.g., H₂O₂) present? Spike a fresh sample with a small amount of H₂O₂ and monitor by HPLC to see if the same degradant peak is formed.Purge solutions with an inert gas (Nitrogen or Argon) before sealing and storing. Avoid sources of peroxide contamination (e.g., aged THF or ether solvents).
Photodegradation Did the unexpected peak appear after the solution was left on a lab bench under ambient light?Repeat the experiment with the sample container wrapped in aluminum foil or using an amber vial to protect it from light.[6][9]

Issue 2: The concentration of my stock solution in DMSO is decreasing over time.

Potential Cause Diagnostic Step Proposed Solution
Water Contamination in DMSO "Anhydrous" DMSO is highly hygroscopic and can absorb atmospheric moisture. This water can then slowly hydrolyze the ester.Use fresh, sealed anhydrous DMSO. Aliquot stock solutions into smaller, single-use vials to minimize freeze-thaw cycles and exposure to moist air. Store aliquots at -80°C for maximum longevity.
Adsorption to Container The compound may be adsorbing to the walls of the storage vessel, particularly with certain types of plastics at low concentrations.Use low-adsorption polypropylene tubes or glass vials for storage. Include a small percentage of a non-ionic surfactant (e.g., 0.01% Tween-80) in the buffer if compatible with your assay.
Troubleshooting Workflow

This diagram outlines a logical flow for diagnosing stability issues.

G start Unexpected Result (e.g., New HPLC Peak) check_blank Analyze Blank & Control Samples start->check_blank is_real Is the peak unique to the aged sample? check_blank->is_real is_real->start No (Artifact) hypothesize Hypothesize Degradation Pathway is_real->hypothesize Yes hydrolysis Ester Hydrolysis? hypothesize->hydrolysis oxidation Oxidation? hypothesize->oxidation photo Photodegradation? hypothesize->photo confirm Confirm via Forced Degradation (See Protocol 3.1) hydrolysis->confirm oxidation->confirm photo->confirm resolve Implement Preventative Measures (e.g., pH control, light protection) confirm->resolve

Caption: A logical workflow for troubleshooting unexpected analytical results.

Part 3: Key Experimental Protocols

As a self-validating system, these protocols are designed to help you proactively assess the stability of your compound and develop robust analytical methods.

Protocol 3.1: Forced Degradation Study

Forced degradation (or stress testing) is crucial for identifying likely degradation products and establishing a "stability-indicating" analytical method.[10][11][12] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[10][13]

Objective: To intentionally degrade the compound under various stress conditions to understand its degradation pathways.

Workflow Diagram:

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare 1 mg/mL Stock in Acetonitrile acid Acidic Hydrolysis 0.1 M HCl, 60°C prep->acid base Basic Hydrolysis 0.1 M NaOH, RT prep->base oxid Oxidation 3% H2O2, RT prep->oxid therm Thermal 80°C, Solid & Solution prep->therm photo Photolytic ICH Q1B Conditions prep->photo quench Quench/Neutralize (if applicable) acid->quench base->quench oxid->quench analyze Analyze by HPLC-UV/MS therm->analyze photo->analyze quench->analyze compare Compare to Control (T=0) analyze->compare

Caption: Workflow for a comprehensive forced degradation study.

Methodology:

  • Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

  • Acid Hydrolysis: Dilute the stock solution 1:1 with 0.2 M HCl to get a final concentration of 0.5 mg/mL in 0.1 M HCl. Incubate at 60°C. Withdraw aliquots at 2, 6, 12, and 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis: Dilute the stock solution 1:1 with 0.2 M NaOH. Incubate at room temperature. Withdraw aliquots at 15 min, 1 hr, 4 hrs, and 8 hrs. Rationale: Base-catalyzed hydrolysis is typically much faster than acid-catalyzed hydrolysis.[2][14] Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Dilute the stock solution with a solution of 6% hydrogen peroxide to a final H₂O₂ concentration of 3%. Incubate at room temperature, protected from light. Monitor at time points similar to base hydrolysis.

  • Thermal Degradation:

    • Solution: Incubate a sealed vial of the stock solution at 80°C.

    • Solid: Place a small amount of the solid compound in a vial at 80°C.

    • Analyze at 1, 3, and 7 days.

  • Photostability: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH guideline Q1B.[7][8][15] A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.

Protocol 3.2: Development of a Stability-Indicating HPLC-UV Method

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active ingredient due to degradation.[16][17]

Objective: To develop an HPLC method capable of separating the parent compound from all potential degradation products identified in the forced degradation study.

Starting Parameters:

Parameter Recommended Condition Rationale
Column C18, 250 x 4.6 mm, 5 µmA standard reversed-phase column that provides good retention and resolution for moderately non-polar compounds like this one.
Mobile Phase A 0.1% Formic Acid in WaterProvides good peak shape for acidic and neutral compounds and is MS-compatible.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with low UV cutoff and viscosity.
Gradient 5% to 95% B over 20 minutesA broad gradient is a good starting point to ensure all degradants, which may be more polar (hydrolyzed acid) or less polar, are eluted from the column.[18]
Flow Rate 1.0 mL/minStandard analytical flow rate.
Detection UV, 276 nmWavelength selected based on typical absorbance maxima for similar pyrazole-containing structures.[17] A photodiode array (PDA) detector is recommended to assess peak purity.
Injection Volume 10 µLA standard volume to avoid column overload.

Method Development Steps:

  • Inject a sample of the pure, undegraded compound to determine its retention time.

  • Inject samples from each of the forced degradation experiments (acid, base, oxidative, etc.).

  • Evaluate the chromatograms:

    • Is the parent peak well-separated from all new peaks (degradants)?

    • Are all peaks sharp and symmetrical?

  • Optimization: If co-elution occurs, adjust the gradient slope, mobile phase composition (e.g., substitute methanol for acetonitrile), or pH to improve resolution.

  • Validation: Once optimized, the method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, and precision.

Part 4: Predicted Degradation Pathway

Based on the chemical structure, the primary degradation pathway under hydrolytic conditions is the cleavage of the ester bond.

Caption: Primary hydrolytic degradation pathway of the target compound. Note: A representative structure image for the carboxylic acid degradant is used for illustrative purposes.

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (n.d.). ResolveMass. Retrieved February 15, 2026, from [Link]

  • Stability Indicating HPLC Method Development: A Review. (2021). IRJPMS. Retrieved February 15, 2026, from [Link]

  • ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products. Retrieved February 15, 2026, from [Link]

  • European Medicines Agency. (1998). ICH Topic Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved February 15, 2026, from [Link]

  • Understanding ICH Photostability Testing. (n.d.). Q-Lab. Retrieved February 15, 2026, from [Link]

  • Dong, M. W. (2022). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Retrieved February 15, 2026, from [Link]

  • ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. (1998). European Medicines Agency. Retrieved February 15, 2026, from [Link]

  • Patel, Y. et al. (2013). Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. Indian Journal of Pharmaceutical Sciences. Retrieved February 15, 2026, from [Link]

  • Jain, R. et al. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research. Retrieved February 15, 2026, from [Link]

  • Kendre, K. et al. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved February 15, 2026, from [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. Retrieved February 15, 2026, from [Link]

  • ResolveMass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. YouTube. Retrieved February 15, 2026, from [Link]

  • RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. (n.d.). Caron Scientific. Retrieved February 15, 2026, from [Link]

  • Clark, J. (2015). Hydrolysing Esters. Chemguide. Retrieved February 15, 2026, from [Link]

  • Development of Validated Stability-Indicating Assay Methods- Critical Review. (n.d.). Quest Journals. Retrieved February 15, 2026, from [Link]

  • Kumar, V. et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Retrieved February 15, 2026, from [Link]

  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved February 15, 2026, from [Link]

  • Ester hydrolysis. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]

  • Ester to Acid - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]

  • Acid & Alkaline Hydrolysis of Esters. (2025). Save My Exams. Retrieved February 15, 2026, from [Link]

  • Hydrolysis of Esters. (2019). Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]

  • An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. (2024). MDPI. Retrieved February 15, 2026, from [Link]

Sources

Validation & Comparative

A Comparative Guide to the UV-Vis Absorption Maxima of Conjugated Pyrazole Esters

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and materials science, understanding the photophysical properties of heterocyclic compounds is paramount. Among these, conjugated pyrazole esters are a class of molecules that command significant attention due to their diverse applications, ranging from pharmaceuticals to fluorescent probes and photoswitches.[1][2][3][4] This guide provides a comprehensive comparison of the UV-Vis absorption maxima (λmax) of conjugated pyrazole esters, delving into the structural factors that govern their electronic transitions and offering practical experimental guidance.

Theoretical Foundation: Electronic Transitions in Conjugated Pyrazoles

The absorption of ultraviolet-visible (UV-Vis) light by an organic molecule promotes an electron from a lower energy molecular orbital to a higher energy one. In conjugated systems, such as pyrazole esters with extended π-electron systems, the most significant transitions are typically π → π* transitions.[5][6] The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) dictates the wavelength of maximum absorption (λmax).[7][8]

Several key structural features influence this energy gap and, consequently, the λmax:

  • Extent of Conjugation: Increasing the length of the conjugated system decreases the HOMO-LUMO energy gap, resulting in a bathochromic shift (a shift to longer wavelengths).[6][9]

  • Substituent Effects: The electronic nature of substituents on the pyrazole ring and any associated aromatic moieties plays a crucial role. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can significantly alter the electron density distribution in the molecule, thereby affecting the HOMO and LUMO energy levels and causing shifts in λmax.[2][10][11]

  • Solvent Polarity: The polarity of the solvent can influence the energy levels of the ground and excited states differently. For π → π* transitions, polar solvents often lead to a small bathochromic shift.[5]

The following diagram illustrates the fundamental process of UV-Vis absorption and the factors influencing it.

G cluster_0 Factors Influencing λmax cluster_1 Molecular Orbitals cluster_2 Spectroscopic Outcome a Extent of Conjugation HOMO HOMO a->HOMO Affects Energy LUMO LUMO a->LUMO Affects Energy b Substituent Effects (EDG/EWG) b->HOMO Affects Energy b->LUMO Affects Energy c Solvent Polarity Lambda_max λmax (UV-Vis Absorption) c->Lambda_max Modulates HOMO->Lambda_max Determines Energy Gap LUMO->Lambda_max Determines Energy Gap

Caption: Factors influencing the UV-Vis absorption maximum (λmax).

Comparative Analysis of Substitution Effects

Phenyl-Substituted Pyrazoles

The introduction of phenyl groups into the pyrazole system significantly extends conjugation. The position of these substituents is critical. For instance, in a study of trifluoromethyl-substituted pyrazolo[3,4-b]quinolines, it was observed that a phenyl group at the 3rd position of the pyrazole core induced a larger bathochromic shift compared to a phenyl group at the 1st position.[12] When both positions were substituted with phenyl groups, the bathochromic shift was even more pronounced.[12]

Influence of Electron-Donating and Electron-Withdrawing Groups

A systematic study on N-acetylated phenylazopyrazoles demonstrated that the introduction of both EDGs and EWGs on the phenyl ring led to a bathochromic shift in the π→π* transition band.[2][10] This highlights the complex interplay of electronic effects in these systems.

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2) or cyano (-CN) can lower the LUMO energy level, reducing the HOMO-LUMO gap and causing a red shift.

  • Electron-Donating Groups (EDGs): Groups like amino (-NH2) or methoxy (-OCH3) can raise the HOMO energy level, also leading to a smaller energy gap and a bathochromic shift.

The table below summarizes representative data from various sources to illustrate these trends. It is crucial to note that the solvent and the specific molecular backbone differ between studies, so direct quantitative comparisons should be made with caution. The value of this table lies in observing the qualitative trends.

Pyrazole Derivative Core Structure Substituent (R) λmax (nm) Solvent Reference
PhenylazopyrazoleH~340CH3CN[2][10]
Phenylazopyrazole-NO2 (EWG)~368CH3CN[2][10]
Phenylazopyrazole-N(CH3)2 (EDG)~355CH3CN[2][10]
Pyrazolo[3,4-b]quinoline-CH3 at N1 and C3375Acetonitrile[12]
Pyrazolo[3,4-b]quinoline-Ph at N1, -CH3 at C3390Acetonitrile[12]
Pyrazolo[3,4-b]quinoline-CH3 at N1, -Ph at C3381Acetonitrile[12]
3(5)-(9-Anthryl) pyrazoleHNot specifiedNot specified[11]
3(5)-(9-Anthryl) pyrazole-CHO (EWG)Red-shiftedNot specified[11]
3(5)-(9-Anthryl) pyrazole-NH2 (EDG)Red-shiftedNot specified[11]

Experimental Protocol for UV-Vis Analysis of Pyrazole Esters

To ensure the generation of reliable and reproducible data, a standardized experimental protocol is essential. The following section outlines a robust methodology for determining the UV-Vis absorption maxima of conjugated pyrazole esters.

Materials and Instrumentation
  • Spectrophotometer: A dual-beam UV-Vis spectrophotometer capable of scanning a wavelength range of at least 200-800 nm.[5]

  • Cuvettes: 1 cm path length quartz cuvettes are required for measurements in the UV region.[5]

  • Solvent: Spectroscopic grade solvent (e.g., ethanol, acetonitrile, or dichloromethane). The choice of solvent should be based on the solubility of the analyte and its transparency in the desired wavelength range.

  • Analyte: Synthesized and purified conjugated pyrazole ester.

  • Volumetric Glassware: For accurate preparation of solutions.

Experimental Workflow

The following workflow provides a step-by-step guide for acquiring UV-Vis absorption spectra.

G cluster_0 Experimental Workflow A 1. Prepare Stock Solution (e.g., 10⁻³ M) B 2. Prepare Working Solution (e.g., 10⁻⁵ M) A->B Dilute D 4. Acquire Spectrum (Scan sample from 200-800 nm) B->D Analyze C 3. Calibrate Spectrophotometer (Baseline with blank solvent) C->D Prerequisite E 5. Identify λmax (Peak picking) D->E Process Data

Caption: Standard workflow for UV-Vis spectroscopic analysis.

Detailed Procedure
  • Solution Preparation:

    • Accurately weigh a small amount of the pyrazole ester and prepare a stock solution of a known concentration (e.g., 1 mM) in the chosen spectroscopic grade solvent.

    • From the stock solution, prepare a dilute working solution (e.g., 10-50 µM). The concentration should be adjusted so that the maximum absorbance falls within the optimal range of the instrument (typically 0.2 - 1.0 absorbance units).[13]

  • Instrument Setup and Baseline Correction:

    • Turn on the spectrophotometer and allow the lamps to warm up for the recommended time (usually 15-30 minutes).[13]

    • Set the desired wavelength range (e.g., 200-800 nm) and an appropriate scan speed.[14]

    • Fill a quartz cuvette with the pure solvent to be used as the blank.

    • Place the blank cuvette in both the reference and sample holders and run a baseline scan. This corrects for any absorbance from the solvent and the cuvette itself.[13][14]

  • Sample Measurement:

    • Empty the sample cuvette and rinse it a few times with the pyrazole ester working solution.

    • Fill the sample cuvette with the working solution and place it in the sample holder.

    • Initiate the scan.

  • Data Analysis:

    • The resulting spectrum will plot absorbance versus wavelength.

    • Identify the wavelength at which the highest absorbance occurs. This is the λmax.

    • Record the λmax and the corresponding absorbance value.

Conclusion

The UV-Vis absorption maxima of conjugated pyrazole esters are highly dependent on the extent of conjugation and the electronic nature of substituents. A bathochromic shift is generally observed with increased conjugation and with the introduction of either electron-donating or electron-withdrawing groups. This guide provides a framework for understanding these relationships and a standardized protocol for their experimental determination. For researchers in drug development and materials science, a thorough understanding of these photophysical properties is a critical step in the rational design of novel molecules with tailored spectroscopic characteristics.

References

  • Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity. (n.d.). Google Scholar.
  • Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applic
  • Synthesis, coordination chemistry and photophysical properties of naphtho-fused pyrazole ligands. (n.d.). CrystEngComm (RSC Publishing).
  • Substituent effects in N-acetylated phenylazopyrazole photoswitches. (n.d.). PMC - NIH.
  • Khan, M. M. K. (2020). Synthesis Of Novel Thiazole and Pyrazole Derivatives as Antimicrobial.
  • Synthesis and characterization of novel pyrazolone deriv
  • Substituent effects in N-acetylated phenylazopyrazole photoswitches. (2025). Beilstein Journals.
  • Design, synthesis and spectroscopic and crystallographic characterisation of novel functionalized pyrazole derivatives: biological evaluation for their cytotoxic, angiogenic and antioxidant activities. (n.d.). Semantic Scholar.
  • Effect of Substituents on the Optical Properties of 3(5)-(9-Anthryl) Pyrazole. (n.d.). Google Scholar.
  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Deriv
  • Trifluoromethyl Substituted Derivatives of Pyrazoles as Materials for Photovoltaic and Electroluminescent Applic
  • Synthesis of novel pyrazole derivatives and neuroprotective effect investig
  • Standard Operating Procedure Ultraviolet–Visible (UV-Vis)
  • Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Deriv
  • Summary of photophysical properties of the pyrazole aldehyde 1. (n.d.).
  • UV-Visible Spectrophotometric Method and Validation of Organic Compounds. (2018). Google Scholar.
  • UV-Vis Spectroscopy of Organic Compounds. (n.d.). Scribd.
  • UV-Vis absorption and normalised emission spectra of the pyrazole... (n.d.).
  • UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applic
  • ULTRAVIOLET AND VISIBLE SPECTROSCOPY. (2006). eGyanKosh.
  • UV-vis absorption bands, λ nm (logε), of the pyrazoles (1-11), recorded... (n.d.).
  • Interpreting UV-Vis Spectra. (n.d.). University of Toronto Scarborough.
  • The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. (n.d.). Shimadzu.
  • Absorption and emission UV-visible spectral data of 2-pyrazolines 2-5 (in THF). (n.d.). Google Scholar.

Sources

Safety Operating Guide

Proper Disposal Procedures: Ethyl 5-(4-propylphenyl)-1H-pyrazole-3-carboxylate

[1][2]

Executive Summary

Ethyl 5-(4-propylphenyl)-1H-pyrazole-3-carboxylate is a functionalized organic heterocycle commonly used as a pharmaceutical intermediate. While specific toxicological data for this exact analog may be sparse, its structural class (pyrazole esters) necessitates handling it as a Hazardous Organic Substance with potential aquatic toxicity and biological activity.[1][2]

Immediate Disposal Directive:

  • Classification: Non-Halogenated Organic Waste.[2]

  • Disposal Method: High-temperature incineration via an approved hazardous waste contractor.[2]

  • Critical Restriction: DO NOT dispose of via sanitary sewer (drain) or general trash.

Part 1: Chemical Profile & Hazard Identification

Understanding the "Why" behind the protocol.

Before initiating disposal, you must validate the waste stream characterization.[1][2][3] This compound contains a nitrogen-rich pyrazole core and a lipophilic propylphenyl tail, influencing its environmental fate and incineration requirements.[1][2]

ParameterSpecificationOperational Implication
Chemical Nature Nitrogen-containing Heterocycle (Non-halogenated)Generates NOx upon incineration; requires scrubbed incineration facilities.
Physical State Solid (typically off-white/yellow powder)Dust explosion hazard if finely dispersed; inhalation risk.
Solubility Lipophilic (Low water solubility)Bioaccumulative potential.[2] Strictly prohibited from drain disposal.
Reactivity Stable, but reactive with strong oxidizers/basesSegregation required: Do not co-mingle with nitric acid, peroxides, or strong alkalis (hydrolysis risk).[1][2]
Toxicity Class Assumed Irritant / Acute Tox.[2] (Oral)Handle with "Universal Precautions" (assume bioactive).

Part 2: Pre-Disposal Stabilization & Segregation

The safety of the waste stream is determined at the bench, not the loading dock.[1]

Waste Segregation Protocol

Improper mixing is the leading cause of waste container over-pressurization.

  • Stream A (Solid Waste): Pure compound, contaminated gloves, weighing boats, and paper towels.[1][2]

  • Stream B (Liquid Waste): Mother liquors or stock solutions dissolved in organic solvents (DMSO, Methanol, Ethyl Acetate).[1][2]

Chemical Compatibility Check

Ensure the waste container does NOT contain the following incompatibles, which may react with the pyrazole or ester moieties:

  • Concentrated Nitric Acid (Nitration risk/Exotherm).

  • Peroxides (e.g., H2O2, Benzoyl Peroxide).[1][2]

  • Strong Bases (e.g., NaOH pellets) – causes hydrolysis to the carboxylic acid and ethanol, altering waste pH and potentially generating heat.[1][2]

Part 3: Step-by-Step Disposal Workflow

Workflow Visualization: The Disposal Decision Tree

The following diagram outlines the logical flow for categorizing and processing this specific compound.

DisposalWorkflowStartStart: Waste IdentificationEthyl 5-(4-propylphenyl)-1H-pyrazole-3-carboxylateStateCheckDetermine Physical StateStart->StateCheckSolidPathSolid Waste(Powder/Crystals)StateCheck->SolidPathLiquidPathLiquid Waste(Solvent Solution)StateCheck->LiquidPathBaggingDouble Bag inPolyethylene (4 mil)SolidPath->BaggingSolventCheckCheck Solvent TypeLiquidPath->SolventCheckContainerSPlace in Wide-MouthHDPE DrumBagging->ContainerSLabelSLabel: 'Hazardous Waste - Solid'(Toxic, Irritant)ContainerS->LabelSFinalTransfer to CentralAccumulation AreaLabelS->FinalNonHaloNon-Halogenated Solvent(MeOH, DMSO, EtOAc)SolventCheck->NonHaloIf dissolved in...HaloHalogenated Solvent(DCM, Chloroform)SolventCheck->HaloIf dissolved in...ContainerL_NHCarboy: Organic Waste(Non-Halogenated)NonHalo->ContainerL_NHContainerL_HCarboy: Organic Waste(Halogenated)Halo->ContainerL_HContainerL_NH->FinalContainerL_H->Final

Caption: Decision logic for segregating solid vs. liquid waste streams based on solvent carrier compatibility.

Detailed Protocol
Scenario A: Solid Waste (Pure Substance)
  • PPE Required: Nitrile gloves (double gloving recommended), lab coat, safety glasses, and N95 dust mask (if handling >1g outside a fume hood).[1][2]

  • Containment: Transfer the solid into a clear polyethylene bag (minimum 4 mil thickness).

  • Seal: Twist and tape the bag neck (gooseneck seal) or use a zip-tie. Do not use staples.

  • Secondary Containment: Place the sealed bag into a secondary bag or directly into the lab's dedicated "Solid Hazardous Waste" drum (typically a wide-mouth HDPE container).

  • Labeling: Affix a hazardous waste tag.

    • Chemical Name: Ethyl 5-(4-propylphenyl)-1H-pyrazole-3-carboxylate.

    • Hazards: Irritant, Toxic.[1][4][2][5]

    • Constituents: 100%.[2]

Scenario B: Liquid Waste (Solutions/Mother Liquor)[1]
  • Solvent Identification: Identify the carrier solvent.[2]

    • If dissolved in Dichloromethane (DCM)

      
       Segregate to Halogenated Waste .[2]
      
    • If dissolved in Methanol/DMSO/Ethyl Acetate

      
       Segregate to Non-Halogenated Waste .[2]
      
  • pH Check: Briefly check the pH of the solution using a strip.[2] If pH < 4 or > 10, neutralize to pH 6–8 to prevent drum corrosion or exothermic reactions.[1][2]

  • Transfer: Pour into the appropriate safety carboy using a funnel. Close the latch immediately after pouring.

  • Log Entry: Record the volume and concentration on the carboy's accumulation log sheet.

Part 4: Emergency Contingencies

Self-validating safety systems for accidental release.

Accidental Spill Response

If a spill occurs, follow the "S.W.I.M." protocol:

  • S top the spill (if safe to do so).

  • W arn others.

  • I solate the area.[2][6]

  • M inimize exposure.

Spill Cleanup Logic

SpillResponseSpillSpill DetectedTypeIdentify StateSpill->TypeDryDry Powder SpillType->DryWetLiquid/Solvent SpillType->WetActionDry1. Dampen paper towel2. Wipe gently (avoid dust)3. Place in bagDry->ActionDryActionWet1. Apply absorbent pads2. Wait for absorption3. Scoop into bagWet->ActionWetDisposalDispose as SolidHazardous WasteActionDry->DisposalActionWet->Disposal

Caption: Operational workflow for containing and cleaning spills based on physical state.

Exposure First Aid[3][5]
  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.

  • Skin Contact: Wash with soap and water for 15 minutes.[2][7] The lipophilic nature of the propylphenyl group aids skin absorption; do not use solvent (ethanol) to wash skin , as this enhances absorption.[2] Use soap.[2][7]

  • Eye Contact: Flush with water for 15 minutes, lifting eyelids.[1][2][5][7]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[2] National Academies Press.[2] [Link]

  • U.S. Environmental Protection Agency (EPA). (2023).[2] Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273. (Defines hazardous waste identification and P/U list protocols). [Link][1]

  • Occupational Safety and Health Administration (OSHA). (2012).[2] Hazard Communication Standard: 29 CFR 1910.1200.[4][2][8][9] (Standard for SDS and labeling).[3] [Link][1]

Personal Protective Equipment (PPE) & Handling Guide: Ethyl 5-(4-propylphenyl)-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary & Hazard Identification

Chemical Identity:

  • Name: Ethyl 5-(4-propylphenyl)-1H-pyrazole-3-carboxylate

  • Chemical Class: Pyrazole-3-carboxylate derivative[1][2][3][4]

  • Physical State: Solid (White to off-white powder)

  • Solubility: Soluble in organic solvents (DMSO, DCM, Methanol); likely insoluble in water.

Operational Risk Profile: As a specialized research chemical, specific toxicological data (LD50, LC50) for this exact molecule may be limited in public databases. Therefore, under the Precautionary Principle , this compound must be handled as a Hazardous Substance with potential biological activity.

Derived Hazard Classification (Analogous Structure Analysis): Based on Structural Activity Relationships (SAR) of similar pyrazole-3-carboxylates (e.g., Ethyl 5-phenyl-1H-pyrazole-3-carboxylate), the following GHS classifications are applied as a baseline safety standard:

Hazard CategoryGHS CodeHazard StatementSignal Word
Skin Irritation H315 Causes skin irritation.[5][6][7]WARNING
Eye Irritation H319 Causes serious eye irritation.[5][6][7]WARNING
STOT - SE H335 May cause respiratory irritation.[5][6][7]WARNING
Acute Toxicity (Oral) H302 Harmful if swallowed (Predicted).[6]WARNING

Critical Note: Pyrazole derivatives are frequently explored as pharmacophores (e.g., COX-2 inhibitors). Treat this compound as a potential bioactive agent . Avoid all skin contact and inhalation.[5][7]

Personal Protective Equipment (PPE) Matrix

The following PPE standards are mandatory for all personnel entering the handling zone. This matrix distinguishes between "Standard Handling" (small scale, solid) and "High Risk" (solutions, large scale, or aerosol generation).

PPE Decision Logic

The diagram below illustrates the decision pathway for selecting appropriate PPE based on the physical state and operation type.

PPE_Logic Start Start: Assess Operation State Physical State? Start->State Solid Dry Solid / Powder State->Solid Liquid Solution / Synthesis State->Liquid BasicPPE Standard PPE: Lab Coat + Safety Glasses + Nitrile Gloves (0.11mm) Solid->BasicPPE RespProt Respiratory: Fume Hood REQUIRED (Or N95 if open bench) Solid->RespProt Dust Risk Liquid->BasicPPE ChemProt Enhanced PPE: Splash Goggles + Double Gloves (Nitrile over Laminate) Liquid->ChemProt Splash/Solvent Risk

Figure 1: PPE Selection Logic based on operational state. Blue path indicates standard workflow; Red path indicates heightened controls.

Detailed PPE Specifications
Protection TypeSpecificationRationale & Technical Requirement
Hand Protection Nitrile Rubber (0.11 mm min) Solids: Standard nitrile provides sufficient barrier against dry powders.Solutions: If dissolved in penetrating solvents (e.g., DCM, DMSO), use Double Gloving or Silver Shield® laminates.
Eye/Face Safety Glasses w/ Side Shields Standard for solid handling. Chemical Splash Goggles are required if handling >100mg in solution or during vigorous mixing.
Respiratory Engineering Controls (Fume Hood) Primary: Handle exclusively inside a certified Chemical Fume Hood.Secondary: If hood unavailable (not recommended), use NIOSH N95 or P100 particulate respirator.
Body Lab Coat (Cotton/Poly Blend) Buttoned fully. For scale-up (>10g), wear Tyvek® sleeves to prevent wrist exposure.

Operational Handling Protocol

A. Storage & Stability[4][6][7][8][9]
  • Temperature: Store at 2–8°C (Refrigerated). Esters can be prone to hydrolysis; low temperature slows this process.

  • Atmosphere: Keep container tightly sealed. Ideally, store under inert gas (Nitrogen/Argon) if the container is opened frequently, though the solid is generally air-stable for short periods.

  • Segregation: Store away from Strong Oxidizers and Strong Bases (to prevent ester hydrolysis).

B. Weighing & Transfer (Step-by-Step)
  • Preparation: Bring the vial to room temperature before opening to prevent condensation (water ingress can degrade the ester).

  • Workspace: Place the balance inside the fume hood. If the balance is external, use a tarred transfer vessel (weigh paper/boat) and minimize open-air time.

  • Transfer: Use a clean spatula. Do not pour directly from the stock bottle.

  • Cleaning: Immediately wipe the balance area with a solvent-dampened tissue (Ethanol or Isopropanol) after weighing. Dispose of the tissue as hazardous solid waste.

C. Reaction Setup
  • Solvent Choice: The ethyl ester and propylphenyl groups suggest high lipophilicity. Dissolve in DMSO, DMF, or Dichloromethane (DCM) .

  • Heating: If heating is required (e.g., for hydrolysis or substitution), ensure a reflux condenser is fitted before heating begins to prevent solvent/reactant vapor release.

Emergency Response & Decontamination

In the event of an accidental release, immediate action is required to minimize exposure.

Spill_Response Spill Spill Detected Type Identify Type Spill->Type Dry Dry Powder Spill Type->Dry Wet Solution Spill Type->Wet ActionDry 1. Dampen with inert oil/solvent 2. Scoop into waste container (Avoid Dust Generation) Dry->ActionDry ActionWet 1. Cover with absorbent pads 2. Wipe with solvent (EtOH) 3. Wash surface with soap/water Wet->ActionWet Report Report to EHS & Dispose Waste ActionDry->Report ActionWet->Report

Figure 2: Emergency response workflow for dry vs. wet spills.

First Aid Measures
  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.

  • Skin Contact: Wash with soap and copious amounts of water for 15 minutes. Remove contaminated clothing.[4][6][7][8][9]

  • Eye Contact: Rinse cautiously with water for 15 minutes.[4][6][8] Remove contact lenses if present.[4][5][6][7][8][9] Seek medical attention (Eye irritation is a primary hazard).

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Call a Poison Control Center.

Waste Disposal Strategy

Disposal must comply with local, state, and federal regulations (e.g., RCRA in the US).

  • Solid Waste: Dispose of contaminated gloves, weigh boats, and paper towels in a Hazardous Solid Waste container. Label as "Contaminated Debris: Pyrazole Derivative."

  • Liquid Waste: Collect reaction mixtures in Organic Waste (Halogenated or Non-Halogenated) depending on the solvent used.

    • Note: Do not dispose of down the drain. The aquatic toxicity of propylphenyl-pyrazoles is often uncharacterized but presumed hazardous to aquatic life.

  • Container Disposal: Triple rinse empty vials with a compatible solvent (e.g., Acetone) before discarding glass. Add rinsate to liquid waste.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for Ethyl 5-phenyl-1H-pyrazole-3-carboxylate (Analogous Structure). Retrieved from

  • Fisher Scientific. Safety Data Sheet: Methyl 1H-pyrazole-3-carboxylate (Structural Analog).[5] Retrieved from

  • Sigma-Aldrich. Safety Data Sheet: Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate (Toxicity Reference). Retrieved from

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[5][6]

(Note: Due to the specific nature of Ethyl 5-(4-propylphenyl)-1H-pyrazole-3-carboxylate, hazard profiles are derived from validated SAR (Structure-Activity Relationship) analysis of chemically homologous pyrazole esters referenced above.)

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.